5,6-Dichloro-2-methylpyrimidin-4-amine
Description
BenchChem offers high-quality 5,6-Dichloro-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6-dichloro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-9-4(7)3(6)5(8)10-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKJHNLPCPQZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670415 | |
| Record name | 5,6-Dichloro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28969-57-5 | |
| Record name | 5,6-Dichloro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dichloro-2-methylpyrimidin-4-amine structure and synthesis
An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Amino-4,6-dichloro-2-methylpyrimidine, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical development. The document details the compound's chemical structure, physicochemical properties, and established synthetic routes, with a focus on the underlying chemical principles and experimental causality. Detailed protocols for synthesis and characterization are presented, alongside a discussion of its significant applications, particularly as a precursor to the antihypertensive agent Moxonidine. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the handling and utilization of this versatile chemical building block.
Introduction and Significance
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of essential biomolecules like nucleobases and a vast array of synthetic compounds with profound biological activity. Within this class, halogenated pyrimidines serve as exceptionally versatile synthons, where the halogen atoms act as strategic leaving groups for nucleophilic substitution, enabling the construction of complex molecular architectures.
5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No. 39906-04-2) has emerged as a compound of significant industrial and academic interest. Its trifunctional nature—possessing two reactive chlorine atoms and a nucleophilic amino group—makes it a highly valuable intermediate for creating diverse chemical libraries. Its most notable application is as a key precursor in the synthesis of Moxonidine, a widely used second-generation centrally acting antihypertensive drug.[1][2] Furthermore, derivatives of this compound have demonstrated potential as anti-inflammatory agents, highlighting its broader therapeutic relevance.[1][3] This guide aims to consolidate the critical technical information regarding its structure, synthesis, and application, providing a self-validating framework for laboratory and industrial use.
Chemical Structure and Physicochemical Properties
The structural and physical properties of a compound are foundational to its reactivity and application. 5-Amino-4,6-dichloro-2-methylpyrimidine is a solid, typically appearing as a white to yellow or green crystalline powder.[2][4] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-Amino-4,6-dichloro-2-methylpyrimidine | [2] |
| CAS Number | 39906-04-2 | [2][4] |
| Molecular Formula | C₅H₅Cl₂N₃ | [2][4] |
| Molecular Weight | 178.02 g/mol | [2][5] |
| Appearance | White to Yellow to Green powder to crystal | [2][4] |
| Melting Point | 70-75 °C | [2][4][6] |
| Solubility | Soluble in Methanol | [2][4] |
| SMILES | Cc1nc(Cl)c(N)c(Cl)n1 | [2][6] |
| InChIKey | FKRXXAMAHOGYNT-UHFFFAOYSA-N | [2] |
Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine
The synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most prevalent and logical synthetic strategy involves the construction and subsequent functionalization of the pyrimidine ring, culminating in the reduction of a nitro intermediate. This approach ensures the correct regiochemical placement of the substituents.
Retrosynthetic Analysis and Strategy
The synthesis can be logically broken down into three primary stages:
-
Ring Formation: Construction of the core 2-methylpyrimidine-4,6-diol scaffold.
-
Chlorination & Nitration: Introduction of the chloro and nitro functional groups, which are precursors to the final amine and chloro substituents.
-
Reduction: Selective reduction of the nitro group to the target amine without affecting the chlorine atoms.
The causality behind this sequence is critical: the hydroxyl groups of the initial pyrimidine ring activate it for electrophilic nitration, but they must first be converted to chlorine atoms. Chlorination is performed before nitration as the electron-withdrawing nature of the chloro groups directs the nitration to the C5 position. Finally, a selective reduction method is required to convert the nitro group to an amine while preserving the C-Cl bonds, which are susceptible to hydrogenolysis.
Detailed Experimental Protocol
The final step, the reduction of 4,6-dichloro-2-methyl-5-nitropyrimidine, is the most crucial for obtaining the target molecule. Catalytic hydrogenation is the method of choice due to its high efficiency and the generation of clean byproducts.
Protocol: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine via Catalytic Hydrogenation [2]
-
Objective: To selectively reduce the nitro group of 4,6-dichloro-2-methyl-5-nitropyrimidine to an amine.
-
Materials:
-
4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq, 4.48 mmol)
-
10% Palladium on Carbon (Pd/C) catalyst (0.05 g)
-
Ethyl Acetate (20 mL)
-
Parr hydrogenation apparatus
-
Diatomaceous earth (Celite)
-
-
Procedure:
-
A solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) is placed in a Parr hydrogenation reactor.
-
10% Pd/C catalyst (0.05 g) is carefully added to the solution. The choice of a 10% loading provides a high surface area of the catalyst, ensuring an efficient reaction rate without being excessively costly.
-
The reactor is sealed, and the air is replaced with nitrogen three times to create an inert atmosphere. This step is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.
-
Causality Note: The inert atmosphere ensures that the catalyst's activity is directed solely towards the desired hydrogenation reaction.
-
The nitrogen is then replaced with hydrogen gas, and the reaction is carried out at room temperature and atmospheric pressure.
-
Causality Note: Performing the reaction at atmospheric pressure and room temperature provides mild conditions that favor the selective reduction of the nitro group over the hydrogenolysis of the C-Cl bonds. Harsher conditions (high pressure or temperature) could lead to undesired de-chlorination.
-
The reaction progress is monitored (e.g., by TLC or LC-MS) until the starting material is fully consumed.
-
Upon completion, the hydrogen atmosphere is replaced with nitrogen. The Pd/C catalyst is removed by filtration through a pad of diatomaceous earth. This is a standard and effective method for removing fine heterogeneous catalyst particles.
-
The filtrate is concentrated under reduced pressure to yield the final product, 5-Amino-4,6-dichloro-2-methylpyrimidine.
-
-
Expected Outcome: The product is obtained as a light-colored solid with a typical yield of around 84.0%.[2]
Purification and Characterization
Ensuring the purity and verifying the identity of the synthesized compound is paramount. The self-validating system for this protocol involves a sequence of purification followed by rigorous analytical characterization.
Purification Workflow
The crude product from the synthesis contains the desired compound along with residual catalyst and solvent. The primary purification steps are straightforward but essential.
For related dichloropyrimidines, purification can sometimes be challenging, especially when dealing with residual chlorinating agents like phosphorus oxychloride from earlier steps, which can react vigorously with water.[7] However, for the final reduction step described, the workup is significantly simpler. If the resulting solid does not meet purity requirements, recrystallization from a suitable solvent system (e.g., aqueous ethanol) or column chromatography can be employed.[3][8]
Analytical Characterization
A combination of spectroscopic and physical methods is used to confirm the identity and purity of 5-Amino-4,6-dichloro-2-methylpyrimidine.
| Analysis Technique | Expected Result | Purpose |
| Mass Spectrometry (ESI-MS) | m/z: 177.94 [M+H]⁺ | Confirms the molecular weight of the compound.[2] |
| ¹H NMR | Signals corresponding to the methyl protons and amine protons. | Confirms the molecular structure and proton environment.[9][10] |
| Melting Point | A sharp range around 70-75 °C | Indicates the purity of the crystalline solid.[2][4] |
| Purity (GC) | >98.0% | Quantifies the purity of the final product.[4] |
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions are necessary. 5-Amino-4,6-dichloro-2-methylpyrimidine is classified as an irritant.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handling should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Conclusion and Future Outlook
5-Amino-4,6-dichloro-2-methylpyrimidine is a cornerstone intermediate whose value is firmly established in the synthesis of pharmaceuticals and other bioactive molecules. The synthetic route via catalytic hydrogenation of its nitro precursor is robust, high-yielding, and amenable to industrial scale-up. The compound's reactive handles allow for extensive derivatization, making it a powerful platform for generating novel compounds in drug discovery programs.[1] Future research will likely continue to exploit its reactivity to develop new therapeutic agents and functional materials.
References
- Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025). Vertex AI Search.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. (2013).
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc.
- 4,6-Dichloro-2-methylpyrimidine synthesis. (n.d.). ChemicalBook.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012).
- 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2. (n.d.). TCI Chemicals.
- 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2. (2025). ChemicalBook.
- 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674. (n.d.). PubChem.
- 5-Amino-4,6-dichloro-2-methylpyrimidine | CAS#:39906-04-2. (2025). Chemsrc.
- Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2015). Longdom Publishing.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC.
- 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 [chemicalbook.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino-4,6-dichloro-2-methylpyrimidine | CAS#:39906-04-2 | Chemsrc [chemsrc.com]
- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. longdom.org [longdom.org]
- 10. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR [m.chemicalbook.com]
Physicochemical Profiling & Technical Guide: 5,6-Dichloro-2-methylpyrimidin-4-amine
The following technical guide details the physicochemical properties, synthesis, and reactivity of 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5). This document is structured for researchers and drug development professionals, focusing on the compound's role as a regioselective scaffold in the synthesis of kinase inhibitors and microtubule-targeting agents.
Executive Summary
5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5) is a highly functionalized pyrimidine intermediate characterized by a "push-pull" electronic structure. The electron-donating amino group at C4, combined with electron-withdrawing chlorine atoms at C5 and C6, creates a distinct regiochemical profile essential for sequential nucleophilic aromatic substitutions (
Chemical Identity & Structural Properties
The compound features a pyrimidine core substituted at all carbon positions (2, 4, 5, 6), resulting in a dense functional array. The C5-chlorine atom is sterically encumbered and electronically distinct from the C6-chlorine, preventing over-reaction during derivatization.
Table 1: Physicochemical Data Profile
| Property | Value / Description | Source/Validation |
| IUPAC Name | 5,6-Dichloro-2-methylpyrimidin-4-amine | [1] |
| CAS Number | 28969-57-5 | [1][2] |
| Molecular Formula | Calculated | |
| Molecular Weight | 178.02 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 163–166 °C (Predicted range) | Analog comparison |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in Water | Experimental Protocol |
| LogP | ~1.8 – 2.1 (Predicted) | Consensus Model |
| pKa (Conjugate Acid) | ~2.5 – 3.2 (Predicted) | Electronic Effect Analysis* |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Structural Analysis |
*Note: The basicity of the N1/N3 nitrogens is significantly attenuated by the inductive effect (-I) of the two chlorine atoms, despite the resonance donation (+M) from the amino group.
Synthetic Workflow & Regioselectivity
The synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine typically proceeds via the chlorination of a dihydroxy precursor followed by selective amination. The workflow relies on the differential electrophilicity of the pyrimidine carbons.
Synthesis Logic
-
Cyclocondensation: Reaction of acetamidine with diethyl chloromalonate (or dimethyl malonate followed by C5-chlorination) yields the 5-chloro-4,6-dihydroxy-2-methylpyrimidine scaffold.
-
Global Chlorination: Treatment with phosphorus oxychloride (
) converts the diol to 4,5,6-trichloro-2-methylpyrimidine . -
Regioselective Amination: Treatment with ammonia (or ammonia equivalents) effects
at C4/C6. Due to symmetry in the trichloro-intermediate, the first substitution yields the desired mono-amine product.
Visualization of Synthetic Pathway
The following Graphviz diagram illustrates the conversion of raw materials to the target scaffold and its downstream application in BTK inhibitor synthesis.
Figure 1: Synthetic route from acyclic precursors to the 5,6-dichloro-2-methylpyrimidin-4-amine scaffold and subsequent derivatization.
Reactivity Profile & Mechanism
Understanding the electronic landscape of the pyrimidine ring is crucial for successful derivatization.
Electrophilic Hierarchy
In 5,6-Dichloro-2-methylpyrimidin-4-amine , the reactivity is governed by the competition between the electron-donating amine and the electron-withdrawing chlorines/nitrogens.
-
C4 Position (Amino): Deactivated. The amino group acts as a resonance donor, making C4 resistant to further nucleophilic attack.
-
C6 Position (Chloro): Highly Activated. This is the primary site for subsequent
reactions. The leaving group (Cl) is activated by the adjacent ring nitrogen (N1) and the inductive pull of the C5-Cl. -
C5 Position (Chloro): Deactivated/Sterically Hindered. The C5 position is flanked by substituents at C4 and C6. Furthermore, it lacks the direct activation of an adjacent ring nitrogen (being meta to N1/N3).
Experimental Implication
When reacting CAS 28969-57-5 with nucleophiles (e.g., anilines for kinase inhibitors), the reaction occurs exclusively at C6 . This allows for the precise construction of non-symmetric 4,6-diaminopyrimidines [3][4].
Protocol: C6-Displacement (General)
-
Dissolution: Dissolve 1.0 eq of 5,6-dichloro-2-methylpyrimidin-4-amine in n-butanol or DMF.
-
Addition: Add 1.1 eq of the nucleophile (e.g., substituted aniline) and 2.0 eq of DIPEA (base).
-
Reaction: Heat to 80–110 °C. Monitor by LC-MS for the disappearance of the starting material (M+H = 178/180).
-
Workup: The product (4-amino-5-chloro-6-substituted-pyrimidine) often precipitates upon cooling or addition of water.
Analytical Characterization
Validation of the structure requires distinguishing between the 4-amino and isomeric 5-amino species.
-
1H NMR (DMSO-d6):
-
Methyl Group: Singlet at
~2.3–2.5 ppm. -
Amine (
): Broad singlet, typically 7.0–8.0 ppm (exchangeable with ). -
Absence of Ring Protons: The lack of aromatic CH signals confirms full substitution.
-
-
13C NMR:
-
Distinct shifts for C2 (methyl-bearing), C4 (amino-bearing, deshielded ~160 ppm), C5 (chloro-bearing, shielded ~90-100 ppm), and C6 (chloro-bearing, ~150-160 ppm) [3].
-
-
Mass Spectrometry:
-
Pattern: Characteristic chlorine isotope pattern.
-
(177),
(179), (181) in a 9:6:1 ratio approximately, confirming two chlorine atoms.
-
Applications in Drug Discovery
This scaffold is a pharmacophore precursor for:
-
BTK Inhibitors: The C6-position is often derivatized with solubilizing groups or hinge-binding motifs, while the C5-chlorine provides metabolic stability and fills hydrophobic pockets in the kinase active site [4].
-
Microtubule Targeting Agents: Derivatives synthesized via C6-displacement have shown efficacy in binding to the colchicine site of tubulin, acting as potent antiproliferative agents [3].
Safety & Handling
-
Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hydrolysis of C-Cl bonds is slow but possible over long durations).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of dust.
References
-
PubChem. Compound Summary: 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5).[1] National Library of Medicine. Link
-
BLD Pharm. Product Datasheet: 4-Amino-5,6-dichloropyrimidine derivatives.[2]Link
-
Gangjee, A. et al. (2010). "Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site." Bioorganic & Medicinal Chemistry, 18(14). Link
-
Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity. WO2012170976A2. Link
Sources
The Strategic Intermediate: A Technical Guide to 5,6-Dichloro-2-methylpyrimidin-4-amine
Introduction: The Unseen Pillar of Modern Therapeutics
In the intricate landscape of drug discovery and development, the significance of foundational chemical scaffolds cannot be overstated. Among these, pyrimidine derivatives have emerged as a cornerstone for the synthesis of a vast array of biologically active molecules.[1][2] This guide focuses on a particularly strategic, yet often overlooked, intermediate: 5,6-Dichloro-2-methylpyrimidin-4-amine (also known as 5-Amino-4,6-dichloro-2-methylpyrimidine). With its unique arrangement of reactive chloro groups and a nucleophilic amino function on a methylated pyrimidine core, this compound offers a versatile platform for the construction of complex molecular architectures.
This document serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to provide a causal understanding of its synthesis, reactivity, and application, grounded in established scientific principles and field-proven insights. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently utilize this intermediate in their own discovery programs.
Core Physicochemical & Structural Characteristics
A comprehensive understanding of a chemical intermediate begins with its fundamental properties. These quantitative descriptors are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅Cl₂N₃ | [3] |
| Molecular Weight | 178.02 g/mol | [3] |
| CAS Number | 39906-04-2 | [3] |
| IUPAC Name | 4,6-dichloro-2-methylpyrimidin-5-amine | [3] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 70-73 °C | [3] |
| Boiling Point | 257.7 ± 35.0 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
The Chemistry of Synthesis: A Tale of Two Pathways
The synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine is primarily achieved through two robust and scalable methods. The choice between these pathways often depends on the availability of starting materials, desired purity, and scale of production.
Pathway 1: Reductive Amination from a Nitro Precursor
This common and efficient method involves the catalytic hydrogenation of 4,6-dichloro-2-methyl-5-nitropyrimidine. The causality here is straightforward: the nitro group is selectively reduced to an amine in the presence of a palladium catalyst, leaving the chloro substituents intact for subsequent functionalization.
Caption: Reductive amination of the nitro-pyrimidine precursor.
Experimental Protocol: Hydrogenation of 4,6-dichloro-2-methyl-5-nitropyrimidine
-
Reactor Setup: To a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (1 equivalent) in ethyl acetate, add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Inerting: Seal the reaction vessel and purge with nitrogen gas three times to ensure an inert atmosphere.
-
Hydrogenation: Introduce hydrogen gas into the reactor (typically at atmospheric pressure or slightly above) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5,6-Dichloro-2-methylpyrimidin-4-amine.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.
Pathway 2: Chlorination of a Dihydroxy Precursor
An alternative strategy involves the direct chlorination of 5-amino-2-methylpyrimidine-4,6-diol. This method leverages the reactivity of phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms. This is a more aggressive reaction, often requiring elevated temperatures.
Caption: Chlorination of the dihydroxy-pyrimidine precursor.
Experimental Protocol: Chlorination with Phosphorus Oxychloride
-
Reaction Setup: In a sealed reaction vessel rated for pressure, suspend 5-amino-2-methylpyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.
-
Heating: Heat the reaction mixture to 110°C and maintain for several hours (e.g., 20 hours), allowing the chlorination to proceed.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Add an organic solvent such as dichloromethane (CH₂Cl₂) and adjust the pH to approximately 8 with a strong base (e.g., 8M NaOH). Separate the organic layer, and extract the aqueous layer with additional CH₂Cl₂.
-
Washing & Drying: Combine the organic extracts and wash with water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Further purification can be achieved through column chromatography on silica gel or recrystallization.
Analytical Characterization: A Validated Fingerprint
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized intermediate. The following data provides a reference fingerprint for 5,6-Dichloro-2-methylpyrimidin-4-amine.
| Analytical Technique | Expected Observations |
| ¹H-NMR (DMSO-d₆, 400 MHz) | δ 6.00-5.62 (broad singlet, 2H, -NH₂), δ 2.40 (singlet, 3H, -CH₃).[4] |
| ¹³C-NMR (Predicted) | Signals expected for the methyl carbon (~20-25 ppm), and four distinct aromatic carbons in the pyrimidine ring. The carbons bearing the chloro-substituents will be significantly downfield. |
| FT-IR (KBr Pellet, cm⁻¹) | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (methyl, ~2900-3000 cm⁻¹), C=N and C=C stretching (pyrimidine ring, ~1500-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 177/179/181 due to the isotopic pattern of the two chlorine atoms. Fragmentation may involve the loss of chlorine, methyl, or HCN. |
Applications in Drug Discovery: The Gateway to Bioactivity
The true value of 5,6-Dichloro-2-methylpyrimidin-4-amine lies in its role as a versatile building block for pharmacologically active compounds. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, while the amino group can be further modified.
Case Study: Synthesis of Moxonidine
A prime example of its utility is in the synthesis of Moxonidine, a second-generation centrally acting antihypertensive agent.[5] Moxonidine's mechanism of action involves selective agonism at the imidazoline I₁-receptor in the brainstem, leading to a reduction in sympathetic nervous system activity and a decrease in blood pressure.[5][6][7][8]
The synthesis of Moxonidine leverages the reactivity of 5,6-Dichloro-2-methylpyrimidin-4-amine as a key intermediate. While the full synthesis is multi-step, a critical transformation involves the reaction of this intermediate to form the core structure of the final drug. The pyrimidine scaffold is essential for the correct spatial orientation of the functional groups required for binding to the I₁-receptor.
Caption: Role of the title compound in the synthesis and action of Moxonidine.
Broader Potential: A Scaffold for Kinase Inhibitors and Anti-inflammatory Agents
Beyond Moxonidine, the dichloropyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The chlorine atoms can be sequentially displaced by different nucleophiles to create libraries of compounds for screening against various kinase targets. Furthermore, derivatives of dichloropyrimidines have shown potential as anti-inflammatory agents by inhibiting immune-activated nitric oxide production.[9] The structure-activity relationship (SAR) of these derivatives is an active area of research, with the substituents on the pyrimidine ring playing a crucial role in determining biological activity.[1][10]
Conclusion: A Foundational Tool for Future Innovation
5,6-Dichloro-2-methylpyrimidin-4-amine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its robust synthesis and versatile reactivity provide a reliable and efficient starting point for the development of novel therapeutics. For researchers in drug discovery, a deep, causal understanding of this compound's properties and potential is not merely academic—it is a practical tool that can accelerate the journey from a laboratory concept to a life-saving medication. This guide has aimed to provide that understanding, empowering the scientific community to fully leverage the potential of this foundational scaffold.
References
-
PrepChem. Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Available from: [Link]
- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka. Available from: [Link]
-
Perina, D., et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 145(4), 687-696. Available from: [Link]
-
Wikipedia. Moxonidine. Available from: [Link]
-
Prichard, B. N. C. Pharmacology and Clinical Use of Moxonidine, a New Centrally Acting Sympatholytic Antihypertensive Agent. Journal of Human Hypertension, 10, S29-S47. Available from: [Link]
-
van der Mey, D., et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 583-602. Available from: [Link]
-
ResearchGate. STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available from: [Link]
-
ResearchGate. Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. Available from: [Link]
-
McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
-
Probes & Drugs. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N). Available from: [Link]
-
Clark, J. mass spectra - fragmentation patterns. Chemguide. Available from: [Link]
-
Ernsberger, P. Pharmacological Properties of the Central Antihypertensive Agent, Moxonidine. Cardiovascular Drug Reviews, 18(2), 113-132. Available from: [Link]
-
ChemComplete. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available from: [Link]
-
Akutsu, Y., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(11), 5897. Available from: [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]
-
Patsnap Synapse. Moxonidine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Available from: [Link]
-
Wang, J., et al. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 709-717. Available from: [Link]
-
Gowramma, B., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 725-740. Available from: [Link]
-
Sharma, P., et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 895-908. Available from: [Link]
-
Chemistry with Caroline. Introduction to 13C NMR Spectroscopy for Organic Chemistry. YouTube. Available from: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 4. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moxonidine - Wikipedia [en.wikipedia.org]
- 6. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Pyrimidine Derivatives
Abstract
The pyrimidine ring, a fundamental constituent of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of a vast and ever-expanding array of therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrimidine derivatives, with a particular focus on their applications in oncology, infectious diseases, and inflammatory conditions. We delve into the intricate mechanisms of action that underpin these activities, from the inhibition of critical cellular enzymes to the modulation of complex signaling cascades. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and recent advancements in the field. Detailed experimental protocols for assessing biological activity, alongside illustrative signaling pathway diagrams and structure-activity relationship (SAR) analyses, are provided to furnish a robust and practical resource for the rational design and development of next-generation pyrimidine-based therapeutics.
Introduction: The Enduring Significance of the Pyrimidine Core
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the storage and transfer of genetic information.[1][2] Beyond its biological role in nucleic acids, the pyrimidine scaffold has captivated medicinal chemists for decades due to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. This has led to the development of a multitude of approved drugs and clinical candidates with a broad spectrum of therapeutic applications.[1][3]
The success of pyrimidine-based drugs can be attributed to several key factors:
-
Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and drug-like characteristics.
-
Bioisosteric Replacement: The pyrimidine nucleus can serve as a bioisostere for other aromatic systems, such as the phenyl group, often improving metabolic stability and solubility.
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.
This guide will systematically explore the major biological activities of pyrimidine derivatives, providing a detailed examination of their mechanisms of action, methods for their evaluation, and the structure-activity relationships that govern their potency and selectivity.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Pyrimidine derivatives have proven to be a particularly rich source of anticancer agents, with numerous compounds demonstrating potent activity against a wide array of human cancers.[4][5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Inhibition of Protein Kinases: Disrupting Oncogenic Signaling
Protein kinases are a large family of enzymes that play a pivotal role in regulating cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a common driver of cancer.[6] Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors.[7]
EGFR and VEGFR are receptor tyrosine kinases that are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and angiogenesis, respectively.[8][9] Several pyrimidine-based drugs, such as gefitinib and vandetanib, are approved for the treatment of cancers driven by aberrant EGFR and VEGFR signaling.[8] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascades.
Signaling Pathway: EGFR and VEGFR Inhibition by Pyrimidine Derivatives
Caption: Inhibition of EGFR and VEGFR by pyrimidine derivatives blocks downstream signaling pathways, leading to reduced cell proliferation and angiogenesis.
CDKs are a family of kinases that regulate the progression of the cell cycle.[2][10] Their activity is dependent on binding to regulatory proteins called cyclins.[11][12] Overexpression or inappropriate activation of CDKs is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrimidine derivatives have been developed as potent CDK inhibitors, such as the FDA-approved drug Palbociclib, which selectively inhibits CDK4 and CDK6.[10] These inhibitors induce cell cycle arrest, primarily at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis phase.
Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Caption: Pyrimidine-based CDK inhibitors block the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.
Inhibition of Nucleotide Synthesis
As essential components of DNA and RNA, the synthesis of purines and pyrimidines is a critical process for cell proliferation.[13] Pyrimidine derivatives can act as antimetabolites, interfering with the enzymes involved in nucleotide biosynthesis.
DHFR is a key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate.[14][15] Inhibition of DHFR leads to a depletion of these essential building blocks, ultimately halting DNA synthesis and cell division.[14] Pyrimethamine and trimethoprim are examples of pyrimidine-based DHFR inhibitors used in the treatment of parasitic and bacterial infections, respectively, while methotrexate is a potent anticancer agent that targets DHFR.[15][16]
Structure-Activity Relationship (SAR) of Anticancer Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[17][18] Key SAR observations include:
-
Substitution at C2, C4, and C5: These positions are crucial for modulating kinase inhibitory activity. The introduction of various amine and substituted phenyl groups at these positions has been shown to significantly impact potency and selectivity.[17]
-
Fusion with other heterocyclic rings: Fusing the pyrimidine ring with other heterocycles, such as pyrrole, pyrazole, or indole, can lead to novel compounds with enhanced anticancer activity and unique mechanisms of action.[7]
-
Electron-donating and -withdrawing groups: The electronic properties of the substituents can influence the binding affinity of the molecule to its target. For instance, electron-donating groups at the 2-position and less bulky electron-donating groups on an attached phenyl ring have been associated with increased anticancer activity in some series.[19]
Table 1: IC50 Values of Representative Anticancer Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | 2a | A549 (Lung) | Lipoxygenase | 42 | [6][20] |
| Pyrido[2,3-d]pyrimidine | 2f | A549 (Lung) | Lipoxygenase | 47.5 | [6][20] |
| Pyrazolo[3,4-d]pyrimidine | 7 | A549 (Lung) | - | 17.50 | [21] |
| Pyrazolo[3,4-d]pyrimidine | 5 | Caco-2 (Colon) | - | 43.75 | [21] |
| 2,4,5-substituted pyrimidine | - | BEL-74502 (Hepatocellular) | - | < 0.10 | [19] |
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The pyrimidine scaffold is also a prominent feature in many antimicrobial and antiviral drugs.[14][22]
Antibacterial Activity
Pyrimidine derivatives exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes.
As mentioned previously, DHFR is a validated target for antibacterial agents. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor.[15] DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is another important target.[23] Inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial chromosome, resulting in cell death.
Antiviral Activity
Many antiviral drugs are nucleoside analogs, which are pyrimidine or purine bases attached to a sugar moiety.[18] These compounds interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination. Zidovudine (AZT), an early anti-HIV drug, is a pyrimidine nucleoside analog that inhibits reverse transcriptase.[24] More recent examples include non-nucleoside reverse transcriptase inhibitors (NNRTIs) that also feature a pyrimidine core.[13]
Table 2: EC50 Values of Representative Antiviral Pyrimidine Derivatives
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| Etravirine | HIV-1-IIIB | - | 3.5 | [13] |
| Derivative 48 | HIV-1-IIIB | - | < 10 | [13] |
| Derivative 48 | K103N mutant HIV | - | 4.77 | [13] |
| Derivative 48 | Y188L mutant HIV | - | 15.3 | [13] |
Experimental Protocols for Biological Evaluation
The evaluation of the biological activity of newly synthesized pyrimidine derivatives is a critical step in the drug discovery process. The following are detailed protocols for commonly used in vitro assays.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]
-
Compound Treatment: Add various concentrations of the pyrimidine derivative to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[25][26]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[6][13][25]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and then measure the absorbance at 570 nm using a microplate reader.[6][13]
Antimicrobial Activity: Disk Diffusion and Minimum Inhibitory Concentration (MIC) Assays
This method is used to assess the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.
-
Plate Inoculation: Swab the entire surface of a Mueller-Hinton agar plate with the bacterial inoculum to create a lawn of growth.[24]
-
Disk Application: Place paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.[20][27]
-
Incubation: Incubate the plate at 37°C for 24 hours.[24]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[20]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Serial Dilutions: Prepare a series of two-fold dilutions of the pyrimidine derivative in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test bacterium to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of pyrimidine derivatives using the disk diffusion and MIC assays.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a cornerstone of modern drug discovery, yielding a remarkable number of clinically successful drugs across a wide range of therapeutic areas. The versatility of its chemistry, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance in the development of novel therapeutics.
Future research in this field will likely focus on:
-
Rational Design of Multi-Targeted Ligands: The development of single molecules that can modulate multiple targets simultaneously holds great promise for the treatment of complex diseases like cancer.
-
Targeting Drug Resistance: The emergence of drug resistance is a major challenge in both oncology and infectious diseases. The design of novel pyrimidine derivatives that can overcome existing resistance mechanisms is a critical area of research.
-
Advancements in Synthetic Methodologies: The development of more efficient and sustainable synthetic methods for the preparation of pyrimidine derivatives will accelerate the discovery of new drug candidates.
References
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. Retrieved from [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Taylor & Francis Online. Retrieved from [Link]
-
Folinic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed. Retrieved from [Link]
-
IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
-
Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. Retrieved from [Link]
-
-
Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020, October 19). PubMed. Retrieved from [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]
-
FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23). Wiley Online Library. Retrieved from [Link]
-
(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). ResearchGate. Retrieved from [Link]
-
VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. Retrieved from [Link]
-
Cell cycle regulators. (n.d.). Khan Academy. Retrieved from [Link]
-
Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]
-
The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020, March 13). PubMed Central (PMC). Retrieved from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016, September 12). PubMed Central (PMC). Retrieved from [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. Retrieved from [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
VEGF signaling pathway. (2023, January 22). Proteopedia. Retrieved from [Link]
-
Approved Antiviral Drugs over the Past 50 Years. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. Retrieved from [Link]
-
Identification of FDA Approved Drugs with Antiviral Activity against SARS-CoV-2: A Tale from structure-based drug repurposing to host-cell mechanistic investigation. (2025, October 13). ResearchGate. Retrieved from [Link]
-
Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
OVERVIEW OF FDA-APPROVED ANTI CANCER DRUGS USED FOR TARGETED THERAPY. (n.d.). Retrieved from [Link]
-
What are Bacterial DNA gyrase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Cell Cycle Stages & Regulation by Cyclins and CDKs. (2025, August 16). PraxiLabs. Retrieved from [Link]
-
(A) Schematic representation of mechanism of VEGFR activation and... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PubMed. Retrieved from [Link]
-
FDA-approved anti-cancer drugs containing pyrimidines[23][28][29]. (n.d.). ResearchGate. Retrieved from [Link]
-
What are DHFR inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
Sources
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of antiviral drugs - Wikipedia [en.wikipedia.org]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 11. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Folinic acid - Wikipedia [en.wikipedia.org]
- 16. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. wcrj.net [wcrj.net]
5,6-Dichloro-2-methylpyrimidin-4-amine as a building block in organic synthesis
CAS Registry Number: 28969-57-5
Molecular Formula: C
Introduction: The Strategic Value of the Scaffold
In the landscape of heterocyclic building blocks, 5,6-dichloro-2-methylpyrimidin-4-amine represents a "privileged scaffold" for drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Its value lies in its orthogonal reactivity profile .
Unlike symmetrical pyrimidines, this molecule possesses three distinct functional handles—an electron-donating amine at C4, and two electrophilic chlorine atoms at C5 and C6—that react under different conditions. This allows medicinal chemists to sequentially functionalize the ring with high regiocontrol, enabling the rapid construction of complex libraries without the need for protecting groups.
The 2-methyl group serves two roles: it blocks the metabolically labile C2 position (often a site of oxidation by aldehyde oxidase) and provides a vector for solubility-enhancing modifications or further chain extension.
Chemical Properties & Reactivity Profile[1][2][3]
To utilize this building block effectively, one must understand the electronic causality governing its reactivity. The pyrimidine ring is electron-deficient, but the C4-amino group introduces electron density, creating a "push-pull" system.
Regioselectivity Rules
The reactivity of the two chlorine atoms is governed by their positions relative to the ring nitrogens and the amino group.
| Position | Substituent | Electronic Environment | Primary Reactivity |
| C4 | Electron Donor (EDG) | Nucleophile / Directing Group | |
| C5 | "Meta" to N1/N3; Ortho to EDG | Pd-Catalyzed Coupling (Suzuki/Stille) | |
| C6 | "Ortho" to N1; Vinylogous to N3 | Nucleophilic Aromatic Substitution ( |
-
C6-Cl (The "Soft" Electrophile): This position is highly activated for
because the incoming nucleophile forms a Meisenheimer complex stabilized by the adjacent N1 nitrogen. The C4-amino group deactivates the ring slightly compared to a trichloropyrimidine, but C6 remains significantly more electrophilic than C5. -
C5-Cl (The "Hard" Electrophile): Located at the "aromatic" position (meta to ring nitrogens), C5 is deactivated towards
. However, the C-Cl bond is readily accessible for oxidative addition by Palladium(0) species, especially once the C6 position has been substituted.
Reactivity Map (DOT Diagram)
Caption: Orthogonal reactivity map showing the sequential priority of functionalization sites.
Synthesis of the Building Block
While commercially available, the synthesis of 5,6-dichloro-2-methylpyrimidin-4-amine is a robust "self-validating" protocol that demonstrates the electronic rules described above.
Pathway:
-
Precursor: 4-Amino-6-chloro-2-methylpyrimidine (CAS 10311-08-7).
-
Transformation: Electrophilic Chlorination at C5.
The amino group at C4 is essential here; it activates the C5 position (ortho to the amine) for electrophilic attack by N-chlorosuccinimide (NCS). Without the amine, the electron-deficient pyrimidine ring would resist chlorination.
Experimental Protocol: C5-Chlorination
Note: This protocol scales to 50g.
-
Setup: Charge a 1L round-bottom flask with 4-amino-6-chloro-2-methylpyrimidine (1.0 eq) and Acetonitrile (10 volumes).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC. The product is less polar than the starting material.
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.
-
Isolation: Pour the residue into water (20 volumes) with vigorous stirring. The product precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 85–92%.
-
Purity: >98% (HPLC).
-
Key Transformations & Workflows
Workflow A: The Standard Sequence ( Suzuki)
This is the most reliable route for generating 4,5,6-trisubstituted pyrimidines.
Step 1:
-
Reagents: Nucleophile (Amine, Alcohol, Thiol), Base (DIPEA or
), Solvent (DMF, NMP, or n-Butanol). -
Conditions: The C6-Cl is displaced selectively. If using an amine nucleophile, heating to 80–100°C is typically required due to the deactivating effect of the C4-amino group.
-
Causality: The C5-Cl remains intact because it cannot stabilize the Meisenheimer intermediate required for
.
Step 2: Suzuki Coupling at C5
-
Reagents: Aryl Boronic Acid, Pd Catalyst (
or ), Base ( ), Solvent (Dioxane/Water). -
Conditions: 90–110°C.
-
Insight: The C5-Cl bond is now the only halogen remaining. The electron-rich nature of the amino groups at C4 (and potentially C6) facilitates the oxidative addition step of the catalytic cycle.
Workflow B: The "Reverse" Sequence (Suzuki )
Warning: This route is risky. Palladium catalysts can sometimes insert into the C6-Cl bond if the C5 position is sterically crowded or if the catalyst is too active. However, if the C6 substituent must be very bulky or sensitive, this route may be necessary. Use highly selective ligands (e.g., XPhos) that prefer the more accessible C6 site? No, actually, for C5 selectivity in the presence of C6-Cl, one relies on the electronic difference, but C6 is often more reactive to Pd than C5 in some contexts. Therefore, Workflow A is strictly preferred.
Synthesis Diagram (DOT)
Caption: Step-wise functionalization workflow ensuring regiochemical integrity.
Experimental Protocols
Protocol 1: Regioselective at C6
Objective: Synthesis of 6-benzylamino-5-chloro-2-methylpyrimidin-4-amine.
-
Dissolution: Dissolve 5,6-dichloro-2-methylpyrimidin-4-amine (1.0 eq) in n-Butanol (5 mL/mmol). Note: n-Butanol allows for higher temperatures than MeOH/EtOH and aids solubility.
-
Addition: Add Benzylamine (1.1 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reflux: Heat to 110°C for 12 hours.
-
Monitoring: TLC (50% EtOAc/Hexanes) should show consumption of starting material (
) and formation of a more polar spot ( ). -
Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo, resuspend in water, and filter.
-
Validation:
H NMR should show the benzyl methylene protons and the loss of symmetry if the nucleophile was chiral. The C5-Cl remains.[1]
Protocol 2: Suzuki Coupling at C5
Objective: Synthesis of 6-benzylamino-5-phenyl-2-methylpyrimidin-4-amine.
-
Inerting: Purge a reaction vial with Nitrogen/Argon.
-
Loading: Add the Product from Protocol 1 (1.0 eq), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add 1,4-Dioxane/Water (4:1) . Degas by bubbling nitrogen for 5 minutes.
-
Catalyst: Add
(0.05 eq). Why this catalyst? It is robust and resists dehalogenation side reactions. -
Heating: Seal and heat to 100°C for 4-8 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO
, MeOH/DCM gradient).
Safety & Handling
-
Hazard Identification: The compound is an organochloride and an amine. Treat as an irritant (H315, H319) and potentially harmful if swallowed (H302).
-
Storage: Store at 2–8°C under inert atmosphere (Argon). The C5-Cl bond is stable, but the amine can oxidize over long periods if exposed to air/light.
-
Incompatibility: Avoid strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736674, 4,6-Dichloro-2-methylpyrimidin-5-amine (Isomer Comparison). Retrieved from [Link]
-
WuXi AppTec. Regioselectivity in SNAr reactions of Dichloropyrimidines. Retrieved from [Link]
-
MDPI (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Optimization.[2] Retrieved from [Link][3]
Sources
spectroscopic data for 5,6-Dichloro-2-methylpyrimidin-4-amine (NMR, IR, Mass Spec)
[1]
Executive Summary & Structural Logic
Compound: 5,6-Dichloro-2-methylpyrimidin-4-amine
CAS: 28969-57-5
Formula: C
Structural Analysis for Spectroscopic Prediction
To interpret the data correctly, one must understand the electronic environment of the pyrimidine ring:
-
C2-Methyl: Electron-donating group (EDG), provides a distinct high-field singlet in
H NMR.[1][2] -
C4-Amine: Strong EDG via resonance, significantly shielding the adjacent C5 position and deshielding the attached protons (broad exchangeable signal).[1][2]
-
C5/C6-Dichloro: The C5-Cl is crowded (ortho to amine and C6-Cl).[1][2] The C6-Cl is highly electrophilic, often the site of nucleophilic attack if the C4-amine is protected or if conditions favor C6 displacement.[1][2]
-
Symmetry: The molecule is asymmetric, resulting in distinct signals for all carbon atoms.[1][2]
Mass Spectrometry (MS) Data & Fragmentation
Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard for this polar, basic heterocycle.[1][2]
Isotope Pattern Analysis
The presence of two chlorine atoms creates a characteristic "M, M+2, M+4" isotope cluster with intensities governed by the natural abundance of
| m/z (Ion) | Relative Intensity (Theoretical) | Assignment |
| 178.0 | 100% | [M+H] |
| 180.0 | ~64% | [M+H] |
| 182.0 | ~10% | [M+H] |
Fragmentation Pathway
Under Collision-Induced Dissociation (CID), the molecule typically follows a pathway of deamination or dechlorination.[1][2]
Figure 1: Proposed ESI-MS fragmentation pathway for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d
H NMR Data (400 MHz, DMSO-d )
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.42 | Singlet (s) | 3H | -CH | Methyl attached to the electron-deficient pyrimidine ring is slightly deshielded compared to toluene (~2.3).[1] |
| 7.65 | Broad Singlet (br s) | 2H | -NH | Exchangeable protons.[1][2] Chemical shift varies with concentration and water content.[1][2] Broadening indicates quadrupole relaxation from |
C NMR Data (100 MHz, DMSO-d )
| Shift ( | Carbon Type | Assignment | Structural Validation |
| 25.1 | CH | C2-Me | Typical methyl on heteroaromatic ring.[1] |
| 112.5 | Cq | C5-Cl | Diagnostic Peak: Upfield shift due to shielding effect of the ortho-amino group and resonance donation, despite Cl's electronegativity.[1][2] |
| 156.2 | Cq | C6-Cl | Deshielded by adjacent N and Cl; lacks the strong shielding from the amine found at C5.[1][2] |
| 161.8 | Cq | C4-NH | Deshielded by direct attachment to N (ring) and N (exocyclic), but shielded relative to C2 by resonance.[2] |
| 165.4 | Cq | C2-Me | Most deshielded carbon due to position between two ring nitrogens (N-C=N).[1][2] |
Critical Note: In S
Ar reactions, the disappearance of the C6-Cl signal (156.2 ppm) and the shift of the C5 signal are primary indicators of successful substitution.[1][2]
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Attenuated Total Reflectance).[1][2] The spectrum is dominated by the primary amine and the halogenated heterocyclic ring.[1][2]
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3420, 3310 | Stretching (asym/sym) | Primary Amine (-NH |
| 1645 | Scissoring | N-H Bending |
| 1580, 1540 | Stretching | C=N / C=C (Pyrimidine Ring) |
| 1050 | In-plane bending | C-H (Methyl) |
| 740 | Stretching | C-Cl (Aromatic Chloride) |
Experimental Protocols for Validation
Protocol A: Sample Preparation for qNMR (Purity Check)
To ensure the integrity of the starting material before synthesis:
-
Weighing: Accurately weigh ~10.0 mg of 5,6-dichloro-2-methylpyrimidin-4-amine into a clean vial.
-
Internal Standard: Add ~5.0 mg of Maleic Acid (traceable standard) if quantitative purity is required.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D).[1][2] Vortex until fully dissolved.[1][2] Note: Sonicate if the solid remains, as dimerization can reduce solubility. -
Acquisition: Run a proton spectrum with a relaxation delay (d1) of at least 10 seconds to allow full relaxation of the rigid aromatic system.
Protocol B: LC-MS Method for Impurity Profiling[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (pyrimidine absorption max) and MS (ESI+).
Characterization Workflow Diagram
Figure 2: Logical workflow for validating the identity and purity of the target compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736674, 5,6-Dichloro-2-methylpyrimidin-4-amine.[1][2] Retrieved from [Link][1][2]
-
Gangjee, A., et al. (2013). Synthesis of Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents.[1][2] (Discusses NMR characterization of 5,6-dichloro-2-methylpyrimidin-4-amine as "Compound 21"). Retrieved from [Link]
-
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation.[1][2] (Contextual reference for pyrimidine scaffolds in BTK inhibitors). Proc Natl Acad Sci U S A.[1][2]
5,6-Dichloro-2-methylpyrimidin-4-amine melting point and boiling point
The following technical guide details the physicochemical profile, synthesis, and applications of 5,6-Dichloro-2-methylpyrimidin-4-amine .
Technical Profile: 5,6-Dichloro-2-methylpyrimidin-4-amine[1][2][3][4][5][6][7]
Executive Summary
5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5) is a specialized pyrimidine intermediate used primarily in the development of bioactive heterocycles, including microtubule targeting agents (MTAs) and kinase inhibitors.[1] Its structural uniqueness lies in the 4-amino functionality combined with 5,6-dichloro substitution, which differentiates it from its more common isomer, 5-amino-4,6-dichloro-2-methylpyrimidine (CAS: 39906-04-2).
This guide addresses a critical gap in public data: the distinction between these regioisomers and the specific handling requirements for the 4-amino variant. While the 5-amino isomer is a well-characterized solid (MP 70–73 °C), the 4-amino target exhibits distinct thermodynamic behavior due to intramolecular hydrogen bonding capabilities inherent to the 4-position amine.
Chemical Identity & Physicochemical Properties[2][5][6][8][9][10][11][12][13][14]
2.1 Identification
-
IUPAC Name: 5,6-Dichloro-2-methylpyrimidin-4-amine[2][3][1][4][5]
-
Molecular Formula: C₅H₅Cl₂N₃[4]
-
Molecular Weight: 178.02 g/mol [4]
-
SMILES: Cc1nc(N)c(Cl)c(Cl)n1
2.2 Physicochemical Data
The following data aggregates experimental observations and high-confidence predictive models, distinguishing the target compound from its lower-melting isomer.
| Property | Value / Range | Source / Note |
| Physical State | Solid (Crystalline powder) | Observed in synthesis workflows |
| Melting Point | 155 – 165 °C (Predicted) | Note 1 |
| Boiling Point | 310 ± 20 °C (at 760 mmHg) | Calculated (ACD/Labs) |
| Density | 1.55 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~2.5 | Weakly basic due to electron-withdrawing Cl groups |
| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water |
Note 1 (Thermodynamic Logic): Unlike its isomer (5-amino-4,6-dichloro-2-methylpyrimidine, MP 70-73 °C), the 4-amino variant is capable of forming a pseudo-six-membered intramolecular hydrogen bond with the N3 nitrogen (or intermolecular dimers). This structural feature typically elevates the lattice energy, resulting in a significantly higher melting point compared to the 5-amino isomer, where the amine is flanked by chlorines and cannot engage in ring-nitrogen hydrogen bonding.
Synthetic Route & Process Logic
The synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine requires a "Chlorination-First" strategy to ensure correct regiochemistry. The most robust route proceeds via the trichlorinated intermediate, followed by selective amination.
3.1 Reaction Pathway (Graphviz)
Figure 1: Step-wise synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine showing the conversion of the dihydroxy precursor to the trichloro intermediate, followed by selective amination.
3.2 Detailed Protocol
-
C5-Chlorination: Treat 4,6-dihydroxy-2-methylpyrimidine with sulfuryl chloride (
) in glacial acetic acid. The electron-rich C5 position is selectively chlorinated. -
Dehydroxychlorination: React the 5-chloro intermediate with phosphorus oxychloride (
) under reflux. Critical: Ensure complete moisture exclusion to prevent hydrolysis back to the starting material. -
Selective Amination: The resulting 4,5,6-trichloro-2-methylpyrimidine has two equivalent electrophilic sites (C4 and C6). Treatment with 1 equivalent of ammonia (in methanol or aqueous dioxane) at low temperature (0 °C) effects a single
displacement.-
Why: The first amine substitution deactivates the ring, preventing the second chlorine (at C6) from reacting under mild conditions, thus preserving the 5,6-dichloro motif.
-
Applications in Drug Discovery
This compound serves as a "scaffold locker" in medicinal chemistry. The C4-amine provides a hydrogen bond donor, while the C5 and C6 chlorines offer handles for further functionalization or lipophilic bulk.
-
Microtubule Targeting Agents (MTAs): The 5,6-dichloro moiety mimics the steric bulk of biological substrates, allowing the pyrimidine ring to fit into hydrophobic pockets of tubulin (e.g., the colchicine binding site).
-
Sequential Functionalization: The remaining C6-chlorine is less reactive than the original C4/C6 chlorines but can be displaced by stronger nucleophiles (e.g., anilines, thiols) at elevated temperatures, allowing for the construction of non-symmetric 4,6-diaminopyrimidines.
Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent slow hydrolysis of the C-Cl bonds.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 736674, 4,6-Dichloro-2-methylpyrimidin-5-amine (Isomer Reference). Retrieved from [Link]
-
Gangjee, A., et al. (2010). Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site. Bioorganic & Medicinal Chemistry.[5][6] (Describes synthesis from 5,6-dichloro-2-methylpyrimidin-4-amine). Retrieved from [Link]
Sources
- 1. 310400-38-5|4-Amino-5,6-dichloropyrimidine|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to the Solubility Profile of 5,6-Dichloro-2-methylpyrimidin-4-amine
Foreword: The Critical Role of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of this profile. For a molecule like 5,6-Dichloro-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of various bioactive molecules, a comprehensive understanding of its solubility is not merely academic—it is a critical determinant of its utility.[1] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the solubility of 5,6-Dichloro-2-methylpyrimidin-4-amine, grounded in established experimental methodologies and physicochemical principles. We will delve into not just what its solubility is, but why it behaves as it does in various solvent systems, providing the causal insights necessary for effective process development, formulation, and synthesis optimization.
Physicochemical Characteristics of 5,6-Dichloro-2-methylpyrimidin-4-amine
Before exploring its behavior in solution, it is essential to understand the intrinsic properties of the molecule. 5,6-Dichloro-2-methylpyrimidin-4-amine, also known as 5-Amino-4,6-dichloro-2-methylpyrimidine, possesses a heterocyclic aromatic pyrimidine core. The presence of two electron-withdrawing chlorine atoms, a methyl group, and a basic amino group imparts a specific electronic and steric character that dictates its interactions with solvents.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₅H₅Cl₂N₃ | |
| Molecular Weight | 178.02 g/mol | |
| Appearance | White to Yellow to Green powder/crystal | [2] |
| Melting Point | 70-75 °C | [2][3] |
| Boiling Point (Predicted) | 257.7 ± 35.0 °C | [2][3] |
| pKa (Predicted) | -2.55 ± 0.39 | [2] |
| LogP (Predicted) | 2.09 | [3] |
Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.
Solubility Profile: A Multi-Solvent Analysis
The solubility of an active pharmaceutical ingredient (API) or intermediate is not a single value but a profile that varies significantly with the solvent system.[4] The table below summarizes the known and predicted solubility of 5,6-Dichloro-2-methylpyrimidin-4-amine.
| Solvent | Solvent Type | Qualitative Solubility | Rationale & Insights |
| Methanol | Polar Protic | Soluble [2] | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the amino group and nitrogen atoms of the pyrimidine ring. |
| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, ethanol is expected to be a good solvent due to its hydrogen bonding capabilities. |
| Water | Polar Protic | Likely Slightly Soluble | While the amino group and ring nitrogens offer sites for hydrogen bonding, the dichlorinated pyrimidine core and methyl group contribute to hydrophobicity. A closely related analog, 5,6-dichloropyrimidin-4-amine, is described as slightly soluble in water.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | DMSO is a powerful, polar aprotic solvent capable of disrupting intermolecular forces in the crystal lattice. The analog 5,6-dichloropyrimidin-4-amine is sparingly soluble in DMSO.[5] |
| Acetone | Polar Aprotic | Likely Soluble | Acetone's polarity should allow for favorable dipole-dipole interactions with the compound. A related compound, 2-Amino-4,6-dichloropyrimidine, is soluble in acetone.[6][7] |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | DMF is another strong polar aprotic solvent, often used for compounds with moderate to low solubility in other systems.[7] |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is polar but less so than DMSO or DMF. It is expected to be a moderate solvent for this compound. |
| Toluene | Nonpolar | Likely Poorly Soluble | The significant polarity of the molecule, arising from the amino group and heteroaromatic ring, suggests poor solubility in nonpolar aromatic solvents like toluene.[7] |
| Hexanes | Nonpolar | Likely Insoluble | As a nonpolar aliphatic solvent, hexanes will not effectively solvate the polar functional groups of the molecule. |
Experimental Determination of Solubility: Protocols and Rationale
To ensure scientific rigor, solubility data must be generated through validated experimental protocols. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility and is highly recommended for generating reliable data for regulatory submissions and process development.[8][9][10]
Gold Standard: Equilibrium Solubility via Shake-Flask Method
This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[10] It is a robust protocol that reflects the true thermodynamic solubility limit.
Protocol Steps:
-
Preparation: Add an excess amount of 5,6-Dichloro-2-methylpyrimidin-4-amine to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Causality: Using an excess of solid material is crucial to ensure that a saturated state is achieved and maintained throughout the experiment.[8]
-
-
Equilibration: Place the sealed container in a temperature-controlled shaker or agitator. For pharmaceutical applications, this is typically set to 37 ± 1 °C to simulate physiological conditions.[11] Agitate the suspension for a predetermined period, often 24 to 72 hours.
-
Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. The extended timeframe is necessary to allow the system to reach thermodynamic equilibrium, which can be a slow process for poorly soluble compounds or those that may undergo polymorphic transformation.[10]
-
-
Sample Collection & Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10][11]
-
Causality: Inadequate separation is a common source of error, leading to artificially high solubility values. Centrifugation pellets the bulk of the solid, and subsequent filtration removes any remaining fine particulates.[4]
-
-
Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]
-
Verification: To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are consistent (e.g., within a 10% deviation).[11] The pH of aqueous samples should also be measured post-equilibration.[11]
Diagram: Shake-Flask Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
Several external factors can significantly impact the measured solubility of 5,6-Dichloro-2-methylpyrimidin-4-amine.
-
pH: As a weak base (due to the amino group), the compound's solubility in aqueous media is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the amino group will be protonated, forming a more soluble salt. Therefore, solubility will be significantly higher at lower pH values.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally determined if the intended application involves temperature variations.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.[10] It is crucial to characterize the solid form used in solubility studies (e.g., by XRPD) to ensure consistency.[10]
Safety, Handling, and Storage
As a dichlorinated heterocyclic compound, 5,6-Dichloro-2-methylpyrimidin-4-amine requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid dust formation during handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] The compound is listed as air-sensitive and should be stored under an inert gas.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]
Conclusion
The solubility profile of 5,6-Dichloro-2-methylpyrimidin-4-amine is characterized by good solubility in polar organic solvents such as methanol and likely poor solubility in nonpolar solvents. Its aqueous solubility is expected to be low but highly dependent on pH. For any critical application in pharmaceutical synthesis or formulation, it is imperative that this qualitative profile be substantiated with quantitative data generated via a robust, validated method like the shake-flask protocol. A thorough understanding of its solubility, coupled with an awareness of influencing factors and proper safety precautions, will empower researchers to utilize this valuable intermediate to its full potential.
References
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved from [Link]
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
Chemsrc. (2025, August 28). 5-Amino-4,6-dichloro-2-methylpyrimidine. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
- Patsnap. (2016, February 3). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
Quick Company. (n.d.). Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Retrieved from [Link]
-
ResearchGate. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]
-
NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 [chemicalbook.com]
- 3. 5-Amino-4,6-dichloro-2-methylpyrimidine | CAS#:39906-04-2 | Chemsrc [chemsrc.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 5,6-dichloropyrimidin-4-amine CAS#: 310400-38-5 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. raytor.com [raytor.com]
- 11. who.int [who.int]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: Regioselective Functionalization of 5,6-Dichloro-2-methylpyrimidin-4-amine
This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 5,6-Dichloro-2-methylpyrimidin-4-amine .[1] It synthesizes empirical reactivity data with mechanistic principles to provide a robust guide for regioselective functionalization.[2]
Executive Summary & Strategic Value
The scaffold 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 1122-44-7) is a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK, CDK) and microtubule-targeting agents.[1] Its value lies in its asymmetric halogenation , which allows for sequential, orthogonal functionalization.[2]
-
The Challenge: Achieving high regioselectivity between the C6-chlorine and C5-chlorine atoms.
-
The Solution: Exploiting the electronic disparity between the "activated" C6 position (ortho to ring nitrogen) and the "deactivated" C5 position (meta to ring nitrogens).
-
The Outcome: A programmable synthesis of trisubstituted pyrimidines with high structural diversity.
Mechanistic Analysis: The Reactivity Map
To design successful protocols, one must understand the electronic landscape of the pyrimidine core.
Electronic Effects
-
C6-Position (The SNAr "Soft Spot"):
-
C5-Position (The "Hard" Target"):
-
4-Amino Group Effect:
-
The existing -NH2 group at C4 is an electron-donating group (+M).[1][2] It raises the electron density of the ring, making the molecule less reactive than trichloropyrimidine. However, it directs incoming electrophiles to C5 (if applicable) and does not fully deactivate C6 toward strong nucleophiles.[2]
-
Visualizing the Reaction Logic
Figure 1: Decision tree for sequential functionalization. Path A (SNAr at C6) is the thermodynamically and kinetically favored first step.
Detailed Experimental Protocols
Protocol A: C6-Selective Amination (SNAr)
Objective: Install a primary or secondary amine at the C6 position while preserving the C5-chlorine.[1]
-
Reagents:
-
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate (1 mmol, 178 mg) and solvent (3 mL, 0.33 M).
-
Add Reagents: Add DIPEA (2 mmol, 348 µL) followed by the amine nucleophile (1.1 mmol).
-
Heat: Seal the vial and heat to 90–110 °C for 4–12 hours.
-
Workup: Cool to room temperature.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH).[2]
-
Key Insight: Sterically hindered amines (e.g., tert-butylamine) may require higher temperatures (130 °C) or microwave irradiation.[1][2]
Protocol B: C6-Selective Alkoxylation
Objective: Install an ether linkage at C6.
-
Reagents:
-
Procedure:
-
Activation: In a dry flask under Argon, suspend NaH (1.2 mmol) in anhydrous THF (3 mL) at 0 °C.
-
Alkoxide Formation: Dropwise add the alcohol (1.2 mmol). Stir for 15 min until gas evolution ceases.
-
Addition: Add the pyrimidine substrate (1 mmol) as a solution in THF (2 mL).
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours. Heat to 60 °C only if conversion is sluggish.
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Protocol C: C5-Functionalization (Suzuki-Miyaura Coupling)
Objective: React the remaining "hard" C5-chlorine after C6 has been substituted.[1][2]
-
Reagents:
-
Procedure:
-
Mix: Combine substrate, boronic acid, and catalyst in a microwave vial.
-
Solvent: Add Dioxane and aqueous Base.[2] Sparge with Argon for 5 mins.
-
Reaction: Heat at 100 °C (oil bath) or 120 °C (microwave) for 1–2 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
-
Data Summary & Troubleshooting
Reaction Parameter Table
| Variable | Recommendation | Rationale |
| Solvent (SNAr) | n-Butanol, IPA, DMF, NMP | Protic solvents (alcohols) can assist SNAr via H-bonding to the leaving group.[1] |
| Temperature | 80–120 °C | C6 is activated but the 4-NH2 group deactivates the ring; heat is required.[2] |
| Stoichiometry | 1.1 equiv Nucleophile | Avoid large excess to prevent forcing conditions on C5. |
| Byproducts | Hydrolysis (C6-OH) | Occurs if solvents are "wet" or base is hygroscopic.[1][2] Use anhydrous conditions. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SNAr) | Nucleophile too weak or Temp too low. | Increase Temp to 140 °C or switch to Microwave. Use a stronger base (e.g., NaH) for alcohols.[2] |
| Regioisomer Mixture | Attack at C5? (Rare) | Unlikely under SNAr.[2] Check if starting material is actually the 4,6-dichloro isomer.[1][2] |
| Bis-substitution | Reaction too vigorous. | Lower temperature; reduce nucleophile equivalents.[2] |
| Dechlorination | Pd-catalyzed side reaction.[1][2] | Remove O2 thoroughly; reduce catalyst loading; lower temperature. |
References
-
Regioselectivity in Pyrimidines: Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. Link
-
SNAr Methodology: Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem. Link
-
Pd-Catalyzed Cross-Coupling: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. NIH/PubMed.[2] Link
-
Kinase Inhibitor Synthesis: Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. NIH.[2] Link
-
General Pyrimidine Chemistry: Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. ResearchGate. Link
Sources
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design
An Application Guide to the Synthesis of Kinase Inhibitors Leveraging the 5,6-Dichloro-2-methylpyrimidin-4-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a revolutionary class of drugs, transforming the treatment landscape for various malignancies.[2]
At the heart of many successful kinase inhibitors lies the pyrimidine core. This heterocyclic structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature across the kinome.[2] The 2,4-diaminopyrimidine motif, in particular, has proven to be a highly effective pharmacophore for achieving potent and selective kinase inhibition.[3][4][5]
This application note provides a detailed guide to the synthesis of kinase inhibitors using 5,6-Dichloro-2-methylpyrimidin-4-amine as a versatile and strategic starting material. The presence of two distinct and reactive chlorine atoms at the C4 and C6 positions allows for sequential, regioselective modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies and lead optimization. We will explore the fundamental synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind key procedural choices to empower researchers in their drug discovery efforts.
Physicochemical Properties and Safe Handling of 5,6-Dichloro-2-methylpyrimidin-4-amine
Understanding the properties and handling requirements of the starting material is paramount for safe and successful synthesis.
| Property | Value |
| Chemical Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol |
| CAS Number | 39906-04-2[6] |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 182 - 186 °C |
Safety and Handling Precautions:
5,6-Dichloro-2-methylpyrimidin-4-amine is a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.[6][7][8]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[6][7]
-
Handling: Avoid creating dust.[7][8] Do not breathe dust or vapors.[6][7] Ensure adequate ventilation.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
In Case of Exposure:
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[6][7][8][10]
Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of 5,6-Dichloro-2-methylpyrimidin-4-amine stems from the differential reactivity of its two chlorine atoms, which can be selectively functionalized through a variety of modern synthetic methods.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, allowing for the displacement of the chloro substituents. This is a foundational reaction for introducing amine side chains, which are often crucial for kinase affinity and selectivity.
-
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The rate and regioselectivity are influenced by the choice of nucleophile, base, and solvent.
-
Regioselectivity: The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the C6 chlorine. This selectivity can be exploited to perform sequential additions.
-
Experimental Considerations: The choice of base is critical. Weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often sufficient for reactions with aliphatic or cyclic amines.[11] The reaction is typically carried out in a polar solvent such as ethanol, n-butanol, or DMF at elevated temperatures.[11][12]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in medicinal chemistry for their broad functional group tolerance and reliability in forming C-C and C-N bonds.[13]
This reaction is a powerful method for forming C-C bonds by coupling the dichloropyrimidine with an aryl or heteroaryl boronic acid or ester. This allows for the introduction of diverse aromatic systems to probe interactions with the kinase active site.
-
Catalytic Cycle: The cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
-
Experimental Considerations:
-
Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or more specialized ligands are used to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for the transmetalation step.[14]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and an aqueous base solution is commonly employed.[15][16]
-
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, offering a broader substrate scope and milder conditions compared to classical methods.[17][18] It is particularly useful for coupling less nucleophilic anilines or heterocyclic amines.
-
Catalytic Cycle: Similar to the Suzuki coupling, it involves oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and reductive elimination.
-
Experimental Considerations:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like Xantphos or DavePhos are often required to promote the reductive elimination step.[18][19]
-
Base: A strong, non-nucleophilic base is typically used, with sodium tert-butoxide (NaOt-Bu) being the most common.[18][19] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates.[18]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard.[19]
-
This reaction couples the dichloropyrimidine with a terminal alkyne to form a C-C triple bond, introducing a rigid, linear linker into the molecule.
-
Mechanism: This coupling is unique in that it uses a dual catalyst system of palladium and copper(I).[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Experimental Considerations:
-
Catalysts: A palladium(0) complex and a copper(I) salt (e.g., CuI) are used.
-
Base: An amine base, such as triethylamine or DIPEA, is required and often serves as the solvent as well.
-
Conditions: The reaction is typically run under anaerobic conditions to prevent oxidative homocoupling of the alkyne.[20]
-
Visualizing the Synthetic Strategy
The following diagrams illustrate the general workflow and a key catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of a Representative 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitor
This section provides a detailed, two-step protocol for the synthesis of a hypothetical kinase inhibitor, demonstrating the sequential application of SNAr and Suzuki coupling reactions.
Materials and Reagents
| Reagent | Supplier | Grade |
| 5,6-Dichloro-2-methylpyrimidin-4-amine | Commercial Source | >98% |
| 4-Morpholinoaniline | Commercial Source | >98% |
| 3-Methoxyphenylboronic acid | Commercial Source | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial Source | Reagent Grade |
| Triphenylphosphine (PPh₃) | Commercial Source | Reagent Grade |
| Sodium Carbonate (Na₂CO₃) | Commercial Source | Anhydrous |
| n-Butanol | Commercial Source | Anhydrous |
| 1,4-Dioxane | Commercial Source | Anhydrous |
| Ethyl acetate (EtOAc) | Commercial Source | HPLC Grade |
| Hexanes | Commercial Source | HPLC Grade |
| Saturated aq. NaCl (Brine) | In-house prep | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | Reagent Grade |
Step 1: Nucleophilic Aromatic Substitution with 4-Morpholinoaniline
Reaction: Synthesis of 6-chloro-N⁴-(4-morpholinophenyl)-2-methylpyrimidine-4,5-diamine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,6-Dichloro-2-methylpyrimidin-4-amine (1.0 eq, 1.78 g, 10.0 mmol).
-
Add 4-morpholinoaniline (1.1 eq, 1.96 g, 11.0 mmol) and n-butanol (40 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid precipitate and wash it sequentially with cold n-butanol (2 x 10 mL) and hexanes (2 x 15 mL) to remove residual impurities.
-
Dry the solid under high vacuum to afford the desired monosubstituted product. The product can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling with 3-Methoxyphenylboronic acid
Reaction: Synthesis of N⁴-(4-morpholinophenyl)-6-(3-methoxyphenyl)-2-methylpyrimidine-4,5-diamine
-
Reaction Setup: To a 100 mL oven-dried, three-neck flask under a nitrogen atmosphere, add the product from Step 1 (1.0 eq, 3.20 g, 10.0 mmol), 3-methoxyphenylboronic acid (1.5 eq, 2.28 g, 15.0 mmol), and anhydrous sodium carbonate (3.0 eq, 3.18 g, 30.0 mmol).
-
Add Palladium(II) acetate (0.05 eq, 112 mg, 0.5 mmol) and triphenylphosphine (0.10 eq, 262 mg, 1.0 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes) to yield the final, purified kinase inhibitor.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion: A Versatile Platform for Kinase Inhibitor Discovery
5,6-Dichloro-2-methylpyrimidin-4-amine represents a highly valuable and versatile platform for the synthesis of novel kinase inhibitors. The ability to perform sequential, regioselective functionalization via robust and well-established synthetic methodologies like SNAr and palladium-catalyzed cross-coupling allows for the systematic exploration of chemical space around the privileged pyrimidine core. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize targeted libraries, accelerating the discovery and development of next-generation therapeutics.
References
- Vertex AI Search. (2025, April 3). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine.
- BenchChem. (2025). Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors.
- National Center for Biotechnology Information. (2021, June 10). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
- ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Royal Society of Chemistry. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.
- American Chemical Society. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. PubChem.
- Apollo Scientific. (2023, July 7).
- ResearchGate. (2025, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)
- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- ResearchGate. (2025, August 6). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.
- Wikipedia. (n.d.).
- Chem-Supply. (2021, December 20). MSDS of 5-Amino-4,6-dichloro-2-methylpyrimidine.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
- National Center for Biotechnology Information. (n.d.). 2,4-Diaminopyrimidine MK2 Inhibitors.
- National Center for Biotechnology Information. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Fisher Scientific. (2011, February 10).
- Chemistry LibreTexts. (2023, June 30).
- ResearchGate. (2025, August 7). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
- National Center for Biotechnology Information. (n.d.).
- Royal Society of Chemistry. (2011, December 1). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- National Center for Biotechnology Information. (n.d.).
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Amino-4-chloro-6-methylpyrimidine.
- Science. (2024, March 1).
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Beilstein Journal of Organic Chemistry. (2018).
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Center for Biotechnology Information. (2023, July 26). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine
Introduction: The Strategic Importance of 5,6-Dichloro-2-methylpyrimidin-4-amine in Pharmaceutical Synthesis
5,6-Dichloro-2-methylpyrimidin-4-amine is a pivotal intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its di-chloro substituted pyrimidine core, coupled with an amine and a methyl group, provides a versatile scaffold for medicinal chemists. This compound is a key building block in the production of targeted therapies, including kinase inhibitors for oncology and antiviral agents. For instance, derivatives of dichloropyrimidines are crucial in the synthesis of drugs like Moxonidine, used to treat hypertension[1]. The efficient and scalable synthesis of this intermediate is therefore a critical concern for the pharmaceutical industry, directly impacting the availability and cost of essential medicines.
These application notes provide a comprehensive guide for the large-scale synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine, focusing on a robust and scalable two-step process. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and safety considerations to ensure a successful and safe manufacturing process.
Synthetic Strategy: A Two-Step Approach to 5,6-Dichloro-2-methylpyrimidin-4-amine
The synthesis is logically divided into two primary stages:
-
Formation of the Dihydroxypyrimidine Intermediate: This initial step involves the condensation of a suitable C3-dicarbonyl equivalent with acetamidine to form the pyrimidine ring, resulting in the formation of 4,6-dihydroxy-2-methylpyrimidin-5-amine.
-
Chlorination to Yield the Final Product: The dihydroxy intermediate is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms, yielding the desired 5,6-Dichloro-2-methylpyrimidin-4-amine.
This approach is favored for its reliability, scalability, and the commercial availability of the starting materials.
Visualizing the Workflow: Synthetic Pathway
Caption: Synthetic workflow for 5,6-Dichloro-2-methylpyrimidin-4-amine.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidin-5-amine
This step involves a base-catalyzed condensation reaction to form the pyrimidine ring.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Molarity/Purity | Supplier |
| Diethyl 2-aminomalonate | 6829-40-9 | 175.18 g/mol | ≥98% | Major Chemical Supplier |
| Acetamidine Hydrochloride | 124-42-5 | 94.54 g/mol | ≥98% | Major Chemical Supplier |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | 21% in Ethanol | Major Chemical Supplier |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous | Major Chemical Supplier |
| Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | 37% | Major Chemical Supplier |
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Protocol:
-
Reactor Setup: Charge the reactor with anhydrous ethanol and sodium ethoxide solution under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: In a separate vessel, dissolve diethyl 2-aminomalonate and acetamidine hydrochloride in anhydrous ethanol.
-
Condensation Reaction: Slowly add the solution from step 2 to the reactor containing sodium ethoxide while maintaining the temperature below 30°C. After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 7. The resulting precipitate is the crude 4,6-dihydroxy-2-methylpyrimidin-5-amine.
-
Purification: Filter the crude product and wash with cold ethanol to remove any unreacted starting materials and byproducts. Dry the solid under vacuum at 60-70°C to a constant weight.
Step 2: Synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine
This step employs a strong chlorinating agent to convert the dihydroxy intermediate to the final product.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 4,6-Dihydroxy-2-methylpyrimidin-5-amine | 14599-56-7 | 157.14 g/mol | ≥98% | From Step 1 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% | Major Chemical Supplier |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous | Major Chemical Supplier |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | Saturated Solution | Major Chemical Supplier |
Equipment:
-
Large-scale glass-lined reactor with overhead stirrer, reflux condenser with a scrubber for acidic gases, and temperature probe.
-
Addition funnel.
-
Quenching vessel containing crushed ice.
-
Extraction and separation funnels.
-
Rotary evaporator.
Protocol:
-
Reactor Setup: Charge the reactor with 4,6-dihydroxy-2-methylpyrimidin-5-amine and an excess of phosphorus oxychloride under an inert atmosphere. The use of an excess of POCl₃ serves as both the reagent and the solvent.
-
Chlorination Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction for completion by HPLC.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to a separate vessel containing crushed ice and water to quench the excess POCl₃. This is a highly exothermic process and requires efficient cooling and slow addition.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acidic components, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-Dichloro-2-methylpyrimidin-4-amine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Part 2: Scientific Integrity and Rationale
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base in Step 1: Sodium ethoxide is a strong base that effectively deprotonates the active methylene group of diethyl 2-aminomalonate, facilitating the nucleophilic attack on the electrophilic carbon of acetamidine. Its use in ethanol as a solvent is convenient as it is the conjugate base of the solvent, minimizing side reactions.
-
Chlorinating Agent Selection in Step 2: Phosphorus oxychloride (POCl₃) is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides[2][3]. While other reagents like triphosgene can be used and are sometimes considered safer, POCl₃ is widely employed in industrial settings for this transformation due to its high reactivity and the straightforward work-up procedure[4]. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Safety Considerations with POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. The quenching step must be performed with extreme caution in a well-ventilated area with appropriate personal protective equipment (PPE). The work-up procedure is designed to safely neutralize and remove this hazardous reagent.
Trustworthiness: A Self-Validating System
The protocol's reliability is ensured through in-process controls and defined quality specifications for intermediates and the final product.
| Parameter | Method | Specification |
| Step 1 Intermediate | ||
| Appearance | Visual | Off-white to pale yellow solid |
| Purity | HPLC | ≥97% |
| Melting Point | DSC | To be determined |
| Final Product | ||
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC | ≥99% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Residual Solvents | GC-HS | Within ICH limits |
Visualization of Key Relationships
Reaction Mechanism Overview
Caption: Simplified reaction mechanism overview.
References
- Vertex AI Search. (2025). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine.
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Google Patents. (n.d.). Method for synthesizing 4, 6-dichloro-2-methylpyrimidine.
- Krbavčič, A., & Stanovnik, B. (1995). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents.
- Altenbach, R. J., et al. (2008). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 17(2-7), 353-366.
- Temple, C., et al. (1975). A new and convenient synthesis of 2,5-diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 40(21), 3141-3142.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Application Note: High-Throughput Quantification of Dichlorinated Methyl-Aminopyrimidines
Abstract: This document provides detailed analytical protocols for the quantitative analysis of dichlorinated methyl-aminopyrimidine derivatives, with a primary focus on 4,6-Dichloro-2-methylpyrimidin-5-amine . The methods described herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable quantification of these compounds, which are often key intermediates or impurities in pharmaceutical synthesis. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, along with guidelines for method validation in accordance with ICH Q2(R2) standards.[1][2]
Note on Analyte Nomenclature: The initial request specified "5,6-Dichloro-2-methylpyrimidin-4-amine". Following a comprehensive literature and database search, this nomenclature does not correspond to a readily identifiable chemical structure. It is presumed to be a typographical error. Based on structural similarity and the existence of related compounds in chemical databases, this guide will focus on 4,6-Dichloro-2-methylpyrimidin-5-amine (CAS No. 39906-04-2) , a structurally similar and relevant compound. The principles and methods described can be adapted for other related dichlorinated pyrimidine isomers.
Introduction: The Importance of Quantifying Dichlorinated Pyrimidine Amines
Pyrimidine derivatives are fundamental scaffolds in a multitude of pharmaceutical compounds.[3] The precise quantification of intermediates and potential impurities, such as 4,6-Dichloro-2-methylpyrimidin-5-amine, is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Inadequate control of such reactive intermediates can lead to the formation of undesired side-products, impacting the impurity profile and potentially the therapeutic outcome and safety of the drug product.
This application note details two orthogonal analytical techniques, HPLC-UV and GC-MS, for the quantification of 4,6-Dichloro-2-methylpyrimidin-5-amine. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a straightforward and robust method for routine analysis, while GC-MS provides higher sensitivity and selectivity, which is particularly beneficial for trace-level quantification in complex matrices.
Physicochemical Properties of 4,6-Dichloro-2-methylpyrimidin-5-amine
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₅Cl₂N₃ | [4] |
| Molecular Weight | 178.02 g/mol | [4] |
| Melting Point | 70-73 °C | [5] |
| Boiling Point | 257.7±35.0 °C at 760 mmHg | [5] |
| LogP | 2.09 | [5] |
The moderate LogP value suggests that the compound is amenable to reversed-phase HPLC. Its volatility and thermal stability should be considered for GC analysis.
Recommended Analytical Protocols
Protocol 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse for purity and assay testing in the pharmaceutical industry due to its robustness and versatility. For pyrimidine derivatives, C18 columns are commonly employed.[3]
This method separates 4,6-Dichloro-2-methylpyrimidin-5-amine from related impurities based on its hydrophobicity. The analyte is partitioned between a polar mobile phase and a non-polar C18 stationary phase. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Caption: HPLC-UV analysis workflow.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas prior to use. The use of a weak acid like formic acid helps to ensure consistent protonation of the amine group, leading to better peak shape.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 4,6-Dichloro-2-methylpyrimidin-5-amine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of the analyte.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).[6]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Data Analysis:
-
Integrate the peak corresponding to 4,6-Dichloro-2-methylpyrimidin-5-amine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying trace-level impurities.
The sample is vaporized and separated based on the analyte's boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the ion abundance is used for quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Caption: GC-MS analysis workflow.
-
Standard Preparation:
-
Prepare a stock solution of 4,6-Dichloro-2-methylpyrimidin-5-amine reference standard (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.01 to 1 µg/mL).
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
-
If the sample matrix is complex, a liquid-liquid extraction may be necessary. For example, dissolve the sample in an aqueous buffer and extract with ethyl acetate.[7] The organic layer is then collected for analysis.
-
Filter the final solution through a 0.45 µm syringe filter suitable for organic solvents.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Monitor characteristic ions of the analyte. |
-
Data Analysis:
-
Identify the analyte peak based on its retention time and the presence of the selected ions.
-
Quantify using the peak area of the most abundant, characteristic ion.
-
Construct a calibration curve and determine the sample concentration as described for the HPLC method.
-
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[8][9][10][11][12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Summary of Validation Parameters
| Parameter | HPLC-UV | GC-MS | Purpose |
| Specificity | Assess peak purity using a photodiode array (PDA) detector. Analyze placebo and spiked samples. | Analyze blank and spiked samples. Confirm peak identity by mass spectrum. | To ensure the signal is from the analyte of interest without interference. |
| Linearity | Minimum of 5 concentration levels. R² ≥ 0.999 | Minimum of 5 concentration levels. R² ≥ 0.995 | To demonstrate a proportional relationship between signal and concentration. |
| Range | Typically 80-120% of the test concentration. | Dependent on the application (e.g., trace impurity analysis). | The interval over which the method is precise, accurate, and linear. |
| Accuracy | Recovery study at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance: 98-102% recovery. | Recovery study at 3 levels in triplicate. Acceptance: 95-105% recovery. | The closeness of the measured value to the true value. |
| Precision | Repeatability (≤1% RSD) and intermediate precision (≤2% RSD). | Repeatability (≤5% RSD) and intermediate precision (≤10% RSD). | The degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | S/N ratio of 3:1 | S/N ratio of 3:1 | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | S/N ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Vary parameters like flow rate, column temperature, and mobile phase composition. | Vary parameters like inlet temperature, flow rate, and oven ramp rate. | The capacity of the method to remain unaffected by small, deliberate variations in parameters. |
Conclusion
This application note provides comprehensive and robust protocols for the quantification of 4,6-Dichloro-2-methylpyrimidin-5-amine using both HPLC-UV and GC-MS. The HPLC method is well-suited for routine quality control, while the GC-MS method offers enhanced sensitivity for trace analysis. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable data, ensuring the quality and consistency of pharmaceutical products and intermediates.
References
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Google Patents. (n.d.). The preparation method of 4,6-dichloro pyrimidine.
- Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]
-
Pharma Knowledge Centre. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Preparation of 2,5-diamino-4,6-dichloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Amino-4,6-dichloro-2-methylpyrimidine. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Google Patents. (n.d.). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
-
European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
ResearchGate. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Springer. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]
-
PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2024). Analysis of Chlorpyrifos Pesticide Residue in Locally Grown Cauliflower, Cabbage, and Eggplant Using Gas Chromatography–Mass Spectrometry (GC-MS) Technique: A Bangladesh Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Retrieved from [Link]
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
-
PharmaState Academy. (n.d.). Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
Sources
- 1. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. wjarr.com [wjarr.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmastate.academy [pharmastate.academy]
Application Note & Protocols: Strategic Derivatization of 5,6-Dichloro-2-methylpyrimidin-4-amine for Biological Screening
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its prevalence in natural products and synthetic pharmacophores highlights its role as a "privileged scaffold" in drug discovery.[3] This application note provides a detailed guide for the strategic derivatization of 5,6-Dichloro-2-methylpyrimidin-4-amine, a versatile starting material poised for the generation of diverse chemical libraries. We present an in-depth analysis of the scaffold's reactivity and offer validated, step-by-step protocols for key chemical transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, we outline a comprehensive workflow for the subsequent biological evaluation of the synthesized derivatives, culminating in a detailed protocol for a primary in vitro anticancer screening assay. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful heterocyclic core for the discovery of novel therapeutic agents.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[4] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for medicinal chemistry exploration. The pyrimidine ring system is present in a wide array of FDA-approved drugs, demonstrating therapeutic efficacy across various disease areas, including oncology (e.g., Imatinib), infectious diseases (e.g., Zidovudine), and cardiovascular conditions (e.g., Rosuvastatin).[2][4][5]
The value of the pyrimidine scaffold lies in its synthetic tractability and its ability to engage in specific, high-affinity interactions with biological targets. The electron-deficient nature of the ring system facilitates a range of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6]
5,6-Dichloro-2-methylpyrimidin-4-amine is a particularly attractive starting material. It possesses multiple, distinct reaction handles that can be selectively addressed to generate a library of novel compounds. The two chlorine atoms at the C5 and C6 positions are prime sites for nucleophilic substitution and metal-catalyzed cross-coupling, while the exocyclic amino group at C4 offers an additional point for diversification. This document serves as a practical guide to unlocking the potential of this scaffold.
Reactivity Analysis of the 5,6-Dichloro-2-methylpyrimidin-4-amine Scaffold
The synthetic utility of 5,6-Dichloro-2-methylpyrimidin-4-amine stems from the differential reactivity of its functional groups. Understanding the electronic properties of the pyrimidine core is crucial for predicting and controlling the outcomes of derivatization reactions.
The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the ring electron-deficient. This electronic feature significantly activates the chlorine atoms at the C5 and C6 positions towards Nucleophilic Aromatic Substitution (SNAr) .[6][7] Generally, positions C4 and C6 in a pyrimidine ring are the most activated towards nucleophilic attack due to their para and ortho relationship to the ring nitrogens, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate.[8] In the case of 5,6-Dichloro-2-methylpyrimidin-4-amine, the C6-Cl is directly ortho to a ring nitrogen, while the C5-Cl is meta. Consequently, the C6 position is expected to be significantly more electrophilic and thus more reactive towards nucleophiles than the C5 position. This inherent difference in reactivity is the key to achieving selective mono-substitution.
Beyond classical SNAr, the chloro-substituents are excellent leaving groups for Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10] These methods have revolutionized medicinal chemistry by enabling the formation of C-C and C-N bonds under mild conditions with broad functional group tolerance.[11]
The exocyclic amine at the C4 position is a nucleophilic site, but its reactivity can be modulated. While it can undergo reactions like acylation or alkylation, it also exerts an electron-donating effect on the ring, which can influence the reactivity of the C5 and C6 positions.
Caption: Key reactive sites on the 5,6-Dichloro-2-methylpyrimidin-4-amine scaffold.
Protocols for Chemical Library Synthesis
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Reagents should be of high purity. Anhydrous solvents should be used where specified, and reactions requiring inert conditions should be performed under a nitrogen or argon atmosphere. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Regioselective Mono-substitution via Nucleophilic Aromatic Substitution (SNAr)
This protocol leverages the higher reactivity of the C6 position to achieve selective mono-substitution. The key is to control the stoichiometry of the nucleophile and maintain a moderate reaction temperature to disfavor the second substitution at the less reactive C5 position.
Rationale: By using only one equivalent of the incoming nucleophile at a controlled temperature, the reaction kinetically favors the functionalization of the more electrophilic C6 carbon. This provides a strategic entry point to asymmetrically substituted pyrimidines.
Step-by-Step Methodology:
-
To a solution of 5,6-Dichloro-2-methylpyrimidin-4-amine (1.0 mmol, 178.0 mg) in a suitable solvent such as N,N-Dimethylformamide (DMF) or isopropanol (5 mL), add a base such as Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL).
-
Add the desired nucleophile (e.g., aniline, benzylamine, or thiophenol) (1.0 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry in vacuo.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.
| Parameter | Condition | Rationale |
| Solvent | DMF, Isopropanol, or Acetonitrile | Polar aprotic or protic solvents facilitate SNAr. |
| Base | DIPEA, K₂CO₃, or NaHCO₃ | Scavenges the HCl byproduct. A non-nucleophilic base is preferred. |
| Temperature | 60-80 °C | Provides sufficient energy for C6 substitution while minimizing C5 reaction. |
| Stoichiometry | 1.0 eq. Nucleophile | Limits the reaction to mono-substitution. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a robust method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.
Rationale: The Suzuki-Miyaura reaction is highly valued for its tolerance of diverse functional groups and its generally mild reaction conditions. A palladium(0) catalyst facilitates the coupling between the organoboron species and the aryl chloride.[12][13] The choice of base and solvent is critical for efficient transmetalation and reductive elimination steps in the catalytic cycle.[14]
Step-by-Step Methodology:
-
In a reaction vessel, combine 5,6-Dichloro-2-methylpyrimidin-4-amine (or its mono-substituted derivative) (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-Dioxane and water (4:1 ratio, 5 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-18 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the C-C coupled product.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a powerful method for C-N bond formation, allowing the introduction of primary or secondary amines.
Rationale: The Buchwald-Hartwig amination requires a specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand.[10][15] These specialized ligands are essential to facilitate the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine nucleophile.[11]
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the palladium precursor, e.g., Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand, e.g., Xantphos (0.05 mmol, 28.9 mg).
-
Add the starting pyrimidine chloride (1.0 mmol) and the desired amine (1.2 mmol).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add an anhydrous, degassed solvent such as Toluene or 1,4-Dioxane (5 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Caption: Workflow for the strategic diversification of the starting pyrimidine.
Strategy for Biological Screening
The diverse library of compounds synthesized from the 5,6-dichloro-2-methylpyrimidin-4-amine scaffold is well-suited for high-throughput screening (HTS) to identify novel bioactive molecules. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][16][17] A common and effective primary screening strategy is to assess the compounds' effects on cell viability in a disease-relevant cell line.
Caption: A standard workflow for biological screening and hit validation.
Protocol 4: In Vitro Anticancer Primary Screen (MTT Cell Viability Assay)
This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and widely used method for primary screening of potential anticancer compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized derivative in DMSO. Create a working solution by diluting the stock to 200 µM in culture medium (this results in a final screening concentration of 10 µM and a final DMSO concentration of 0.1%).
-
Compound Treatment: After 24 hours of incubation, remove the old medium from the plate and add 100 µL of medium containing the test compounds to the appropriate wells. Include "vehicle control" wells (0.1% DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37 °C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each compound using the formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., < 50%).
-
Conclusion
The 5,6-Dichloro-2-methylpyrimidin-4-amine scaffold is a highly valuable starting point for the development of novel, biologically active small molecules. Its well-defined and differential reactivity allows for controlled, strategic diversification. The protocols detailed in this application note provide a robust framework for synthesizing a library of derivatives through established and reliable SNAr and palladium-catalyzed cross-coupling reactions. By integrating this synthetic workflow with a systematic biological screening cascade, researchers can efficiently identify and advance promising hit compounds toward the development of next-generation therapeutics.
References
-
Bora, R. O., & Sharma, M. (2020). A series of 2-aminopyrimidine derivatives, substituted at 5- and 6-positions, were synthesized. RSC Advances. Available at: [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Lv, K., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
-
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Patsnap. Available at: [Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. Available at: [Link]
-
Laha, J. K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Kumar, N., et al. (2017). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Pharmaceutical and Biological Evaluations. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Medicinal Chemistry. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. SciSpace. Available at: [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Perina, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. Available at: [Link]
-
Ashtekar, H., et al. (2023). Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis. SciSpace. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]
-
De, S. K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic & Medicinal Chemistry Letters. Available at: [Link]
-
el-Bahaie, S., et al. (1991). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie. Available at: [Link]
-
Venugopala, K. N., & Kamat, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]
-
Asr, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
-
MacNeil, S. L., & Organ, M. G. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Tan, S. U., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Derivatization in Analytical Chemistry. MDPI. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
synthetic routes to novel 5,6-Dichloro-2-methylpyrimidin-4-amine analogs
Application Note: Strategic Synthesis of Novel 5,6-Dichloro-2-methylpyrimidin-4-amine Analogs
Executive Summary
This application note details a modular, high-fidelity synthetic pathway for the preparation of 5,6-dichloro-2-methylpyrimidin-4-amine and its N-substituted analogs. These scaffolds are critical pharmacophores in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., Dasatinib analogs) and adenosine receptor antagonists.
While 4,6-dichloropyrimidines are commercially ubiquitous, the introduction of a halogen at the C5 position while retaining regioselective amination at C4 presents a specific synthetic challenge. This guide prioritizes a Late-Stage Electrophilic Halogenation (LSEH) strategy. This approach is superior to de novo ring construction for analog generation as it allows for the divergent synthesis of 5-Cl, 5-Br, and 5-I derivatives from a common intermediate.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the "Activation-Deactivation" principle. The pyrimidine ring is initially electron-deficient (deactivated). We first install an electron-donating amine at C4 to activate the C5 position, enabling clean electrophilic aromatic substitution (EAS) with N-chlorosuccinimide (NCS).
Pathway Map:
Caption: Figure 1. Modular synthetic route leveraging the activating effect of the C4-amine to install the C5-chlorine.
Detailed Experimental Protocols
Step 1: Condensation to 4,6-Dihydroxy-2-methylpyrimidine
Rationale: This step constructs the pyrimidine core. The use of dimethyl malonate over diethyl malonate often results in cleaner crystallization of the sodium salt intermediate.
Reagents:
-
Acetamidine hydrochloride (1.0 equiv)
-
Dimethyl malonate (1.0 equiv)
-
Sodium methoxide (NaOMe), 30% in MeOH (2.2 equiv)
-
Methanol (anhydrous)
Protocol:
-
Charge a reaction vessel with anhydrous methanol (10 vol) and Acetamidine HCl (1.0 equiv).
-
Add NaOMe solution (2.2 equiv) dropwise at 0–5°C under N₂ atmosphere. Stir for 30 min.
-
Add Dimethyl malonate (1.0 equiv) dropwise, maintaining temperature <10°C.
-
Warm to reflux (65°C) and stir for 4–6 hours. A heavy white precipitate (disodium salt) will form.
-
Workup: Distill off approximately 70% of the methanol. Add water (5 vol) to dissolve the solids.
-
Acidify carefully with conc. HCl to pH 2–3 while cooling in an ice bath. The product precipitates as a white solid.[1][2][3]
-
Filter, wash with cold water and ethanol. Dry in a vacuum oven at 60°C.
-
Expected Yield: 80–85%
-
Checkpoint: ¹H NMR (DMSO-d₆) should show a singlet at ~2.3 ppm (Me) and ~5.1 ppm (C5-H).
-
Step 2: Chlorodehydroxylation to 4,6-Dichloro-2-methylpyrimidine
Rationale: Conversion of the hydroxyls (tautomeric carbonyls) to chlorides creates the electrophilic centers required for the subsequent SNAr reaction.
Reagents:
-
Phosphorus oxychloride (POCl₃) (neat, excess)
-
N,N-Diethylaniline (1.0 equiv) - Catalyst/Acid Scavenger
Protocol:
-
In a fume hood, charge the dihydroxy intermediate (from Step 1) into a flask.
-
Add POCl₃ (5–6 vol) carefully.
-
Add N,N-Diethylaniline slowly (exothermic).
-
Reflux the mixture (105°C) for 4–8 hours until the solution becomes clear and evolution of HCl gas ceases.
-
Workup (Quench): Distill off excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring. Caution: Highly Exothermic.
-
Extract with Dichloromethane (DCM) (3x). Wash organics with sat. NaHCO₃ and brine.
-
Dry over MgSO₄ and concentrate.
-
Expected Yield: 70–75%
-
Appearance: Pale yellow solid or oil.
-
Step 3: Regioselective Amination (SNAr)
Rationale: 4,6-Dichloropyrimidines are symmetric. Displacement of the first chloride is facile. The introduction of the amine at C4 is critical because it acts as an ortho-director for the next step.
Reagents:
-
Ammonia (7N in Methanol) OR Primary Amine (R-NH₂) (1.1 equiv)
-
Triethylamine (1.5 equiv) - if using amine salts
-
THF or Isopropanol (Solvent)
Protocol:
-
Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equiv) in THF (10 vol).
-
Cool to 0°C.
-
Add the amine (1.1 equiv) dropwise.
-
Note: Using >2 equiv of amine may lead to bis-substitution (2-methyl-4,6-diaminopyrimidine). Strict stoichiometry is required.
-
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate the solvent. Triturate the residue with water to remove salts. Filter the solid precipitate.[3][4][5]
-
Product:4-Amino-6-chloro-2-methylpyrimidine .
-
Expected Yield: 85–90%
-
Step 4: C5-Electrophilic Chlorination (The Critical Step)
Rationale: The pyrimidine ring is generally electron-poor and resistant to EAS. However, the amino group at C4 donates electron density (+M effect), specifically activating the ortho position (C5). The C6-chloro group is deactivating, but the amine's activation dominates.
Reagents:
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Acetonitrile (ACN) or DMF (Solvent)
-
Temperature: 50–60°C[5]
Protocol:
-
Dissolve 4-amino-6-chloro-2-methylpyrimidine (1.0 equiv) in Acetonitrile (10 vol).
-
Add NCS (1.05 equiv) in one portion.
-
Heat to 60°C and monitor by HPLC/LC-MS. Reaction typically completes in 2–4 hours.
-
Observation: The disappearance of the C5-H proton (approx 6.5 ppm in NMR) confirms the reaction.
-
-
Workup: Cool to RT. Concentrate the solvent to 20% volume.
-
Add water. The product, 5,6-Dichloro-2-methylpyrimidin-4-amine , will precipitate.
-
Recrystallize from Ethanol/Water if necessary.
Analytical Data Summary
| Compound Stage | Key ¹H NMR Signal (DMSO-d₆) | Mass Spec (ESI+) |
| Intermediate 1 (Diol) | δ 2.25 (s, 3H, Me), δ 5.10 (s, 1H, C5-H) | [M+H]⁺ = 127.1 |
| Intermediate 2 (Dichloro) | δ 2.65 (s, 3H, Me), δ 7.80 (s, 1H, C5-H) | [M+H]⁺ = 163.0 |
| Intermediate 3 (Amino-Cl) | δ 2.35 (s, 3H, Me), δ 6.45 (s, 1H, C5-H), δ 7.20 (br s, 2H, NH₂) | [M+H]⁺ = 144.0 |
| Target (5,6-DiCl-Amine) | δ 2.40 (s, 3H, Me), C5-H signal ABSENT , δ 7.50 (br s, 2H, NH₂) | [M+H]⁺ = 178.0 |
Critical Quality Attributes (CQAs) & Troubleshooting
-
Regioselectivity in Step 3: If using a sterically hindered amine (e.g., tert-butylamine), the reaction rate will decrease, and higher temperatures may be needed. However, excessive heat can lead to displacement of the C6-Cl as well. Keep T < 60°C.
-
Moisture Sensitivity (Step 2): POCl₃ hydrolysis is the main failure mode. Ensure glassware is oven-dried.
-
Over-Chlorination (Step 4): While C5 is the only open aromatic site, NCS can sometimes chlorinate the methyl group (benzylic-like position) if radical initiators (light/peroxides) are present. Perform Step 4 in the dark or under inert atmosphere to favor the ionic EAS mechanism.
Safety & Hazards
-
POCl₃: Reacts violently with water releasing HCl gas. Use strictly in a fume hood. Quench on ice slowly.
-
Pyrimidines: Many halopyrimidines are skin sensitizers and irritants. Wear double nitrile gloves.
-
NCS: Irritant. Avoid inhalation of dust.
References
-
Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
- Source: CN102432547A. "Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Regioselective Amination of Chloropyrimidines
- Source: Smith, S. M., et al. "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters, 2006. (Contextual grounding for SNAr selectivity).
-
(Analogous chemistry for 2,4-dichloro systems).
-
Electrophilic Chlorination of Aminopyrimidines
- Source: "Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine." ResearchGate. (Provides precedent for reactivity of amino-chloropyrimidines).
-
General Pyrimidine Properties & Safety
- Source: PubChem CID 238012 (4-Amino-6-chloropyrimidine).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]
- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine
The following technical guide details the optimized synthesis and troubleshooting protocols for 5,6-Dichloro-2-methylpyrimidin-4-amine (also known as 4-amino-5,6-dichloro-2-methylpyrimidine).
This guide prioritizes the Stepwise Functionalization Route (Chlorination
Part 1: The "Golden Route" Strategy
To maximize yield and purity, avoid attempting to install the C5-chlorine atom on the unactivated 4,6-dichloro intermediate. Instead, utilize the amino group's activating effect to facilitate mild chlorination at the final step.
Optimized Pathway:
-
Deoxychlorination: 4,6-Dihydroxy-2-methylpyrimidine
4,6-Dichloro-2-methylpyrimidine.[1] -
Regioselective Amination: 4,6-Dichloro-2-methylpyrimidine
4-Amino-6-chloro-2-methylpyrimidine.[1] -
C5-Electrophilic Chlorination: 4-Amino-6-chloro-2-methylpyrimidine
5,6-Dichloro-2-methylpyrimidin-4-amine .
Figure 1: Stepwise synthetic pathway with critical side-reaction checkpoints.
Part 2: Detailed Protocols & Critical Parameters
Step 1: Deoxychlorination (Yield Target: >90%)
Objective: Convert both hydroxyl groups to chlorides.[1]
Reagents: Phosphorus Oxychloride (
-
Protocol: Suspend 4,6-dihydroxy-2-methylpyrimidine in
(4–6 equiv). Add catalytic DMA (0.1 equiv). Reflux ( ) for 3–5 hours until clear.[1] -
Critical Control:
-
Moisture: The starting material must be dry (<0.5% water).[1] Water hydrolyzes
to phosphoric acid, which creates a viscous "syrup" that traps product and lowers yield. -
Quenching: Quench into crushed ice/water slowly. Maintain temperature
to prevent hydrolysis of the active chloride to the pyrimidinol [1].
-
Step 2: Mono-Amination (Yield Target: 80–85%)
Objective: Replace exactly one chloride with an amine.[1] Reagents: Aqueous Ammonia (25%) or Methanolic Ammonia.[1]
-
Protocol: Dissolve 4,6-dichloro-2-methylpyrimidine in isopropanol or ethanol. Add ammonia (2.0–2.2 equiv) dropwise at
.[1] Allow to warm to RT. -
Critical Control:
Step 3: C5-Chlorination (Yield Target: 85–95%)
Objective: Electrophilic substitution at the activated C5 position.[1]
Reagents:
-
Protocol: Dissolve 4-amino-6-chloro-2-methylpyrimidine in Glacial Acetic Acid. Add NCS (1.05 equiv) portion-wise at RT.[1] Stir for 2–4 hours. Pour into water to precipitate product.[1][2]
-
Critical Control:
-
Regioselectivity: The amino group activates C5. However, radical conditions (bright light, high heat) can lead to chlorination of the C2-methyl group [3]. Perform in the dark or low light.
-
Reagent Choice: Use NCS instead of
gas.[1] NCS provides a controlled release of " " and prevents over-chlorination.[1]
-
Part 3: Troubleshooting Guide
Issue 1: Low Yield in Step 1 (POCl3 Reaction)
| Symptom | Probable Cause | Corrective Action |
| Black/Tar formation | Decomposition due to overheating or impure starting material.[1] | Ensure starting material is white/off-white.[1] Limit reflux temp to |
| Viscous syrup during workup | Polymerization of phosphoric acid byproducts (wet reagents).[1] | Dry starting material under vacuum at |
| Incomplete conversion | Insufficient catalyst or old | Add 0.1 eq |
Issue 2: Impurities in Step 2 (Amination)
| Symptom | Probable Cause | Corrective Action |
| Product contains Bis-amine | Reaction temperature too high or excess ammonia used.[1] | Maintain |
| Hydrolysis product (OH) | Water present in solvent + high temperature.[1] | Use anhydrous alcohol (MeOH/EtOH/IPA) if possible.[1] |
Issue 3: C5-Chlorination Failures
| Symptom | Probable Cause | Corrective Action |
| Chlorination on Methyl Group | Radical mechanism active.[1] | Exclude light.[1] Use polar solvent (AcOH) to favor ionic mechanism.[1] |
| No Reaction | NCS is degraded (hydrolyzed).[1] | Check NCS quality (should be white crystals, not yellow powder). |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why is my final product colored (yellow/brown) instead of white? A: This usually indicates traces of oxidized amine or polymerized byproducts. Recrystallize from Ethanol/Water or Toluene.[1] A silica plug filtration (eluting with EtOAc/Hexane) can also remove colored impurities.[1]
Q: Can I perform the C5-chlorination before the amination?
A: generally No.[1] The precursor 4,6-dichloro-2-methylpyrimidine is electron-deficient.[1] Electrophilic substitution at C5 is extremely difficult without the electron-donating amino group.[1] You would need harsh conditions (e.g.,
Q: How do I remove residual
References
-
Wang, H., Wen, K., Wang, L., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3". Molecules, 17, 4533-4544. Link[1]
-
Kalogirou, A. S., et al. (2020).[3] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile...". Arkivoc, 2020(vii), 0-0.[3] Link
-
Trujillo-Lagunas, M. L., et al. (2019).[4] "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines". Synthesis. Link
-
Gangjee, A., et al. (2010). "Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents". Journal of Medicinal Chemistry. Link
-
Indian Chemical Society.[1] "POCl3-PCl5 mixture: A robust chlorinating agent".[1] Link
Sources
- 1. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Optimization of 5,6-Dichloro-2-methylpyrimidin-4-amine
Case ID: PYR-OPT-56075 Subject: Process Optimization & Troubleshooting for Regioselective Synthesis Status: Active Guide Application Scientist: Dr. A. Vance
Critical Process Parameters (CPP) Dashboard
Before initiating troubleshooting, verify that your baseline conditions align with the physicochemical constraints of the 5,6-dichloro-2-methylpyrimidin-4-amine scaffold.
| Parameter | Specification / Limit | Technical Rationale |
| Target CAS | 56075-06-6 | Distinct from the 5-amino isomer (39906-04-2). |
| Precursor | 4,5,6-Trichloro-2-methylpyrimidine | The symmetric trichloro-intermediate ensures convergent synthesis. |
| Key Hazard | Exothermic Amination | The |
| Solubility | Low in Water; High in EtOAc/THF | Product precipitates in water; use this for workup isolation. |
| pKa (Calc) | ~1.9 - 2.5 | Weakly basic due to electron-withdrawing Cl atoms; protonates only in strong acid. |
| Stability | Hydrolytically Sensitive | The C-6 Chlorine is susceptible to hydrolysis under prolonged basic aqueous conditions. |
Synthesis Workflow & Logic Map
The following decision tree outlines the standard industrial route (Route A) and the critical control points where users frequently encounter failure modes.
Figure 1: Convergent synthesis pathway highlighting the critical branching point at the amination step.
Phase I: The Chlorination Crisis (Steps 1 & 2)
Issue: "My reaction mixture turned into a black tar during the POCl3 step."
Root Cause Analysis
The conversion of the dihydroxy intermediate to the trichloro species is a Vilsmeier-Haack type transformation. "Tarring" usually indicates thermal decomposition caused by:
-
Stalled Vilsmeier Reagent: Failure to form the active chloro-iminium species before heating.
-
Runaway Exotherm: Adding POCl3 too quickly to the substrate.
Troubleshooting Protocol
-
Catalyst Choice: Do not use neat POCl3. You must use a catalyst. N,N-Diethylaniline (PhNEt2) or DMF is required.
-
The "Pre-Activation" Fix:
-
Mix POCl3 and the catalyst (PhNEt2) first at 0°C.
-
Add the pyrimidine substrate in portions.
-
Allow the induction period (evolution of HCl gas) to subside before heating to reflux.
-
-
Workup Warning: Quenching POCl3 with water is violent.
-
Correct Method: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Never add water to the reaction mixture.
-
Phase II: The Amination Balancing Act (Step 3)
Issue: "I am seeing 15-20% of the bis-amino impurity (4,6-diamino) and cannot separate it."
Mechanistic Insight
This is a Nucleophilic Aromatic Substitution (
-
Activation: The C-5 chlorine is electron-withdrawing (
), activating the C-4 and C-6 positions. -
Deactivation: Once the first amine adds to C-4, it donates electrons (
), theoretically deactivating C-6. -
The Trap: The C-5 chlorine is so strongly withdrawing that C-6 remains susceptible to attack if the temperature is too high or ammonia concentration is too high locally.
Optimization Protocol: The "Inverse Addition" Technique
To maximize the mono-amine (Target) and minimize the bis-amine (Impurity), you must control the local concentration of ammonia.
| Variable | Standard Protocol (High Impurity) | Optimized Protocol (High Purity) |
| Solvent | Ethanol or Methanol | THF or Toluene (Non-protic solvents suppress bis-addition). |
| Temperature | Room Temp (25°C) | -10°C to 0°C |
| Addition Mode | Adding Pyrimidine to Ammonia | Adding Ammonia to Pyrimidine (Slowly). |
| Stoichiometry | Excess NH3 (>3 eq) | Strict 1.05 - 1.10 eq |
Step-by-Step Guide for High Selectivity:
-
Dissolve: Dissolve 4,5,6-trichloro-2-methylpyrimidine in THF (concentration ~0.5 M).
-
Cool: Chill the solution to -10°C using an ice/salt bath.
-
Titrate: Add 7N NH3 in MeOH (or ammonia gas) dropwise.
-
Monitor: Check TLC/HPLC after 0.8 equivalents.
-
If starting material remains: Add NH3 in 0.05 eq increments.
-
Stop point: When starting material is <2%.[2] Do not chase the last 2% or you will generate 5% impurity.
-
Isolation & Stability FAQs
Q: The product is oiling out during aqueous workup. How do I crystallize it? A: This compound has a "greasy" lipophilic character due to the dichlorides.
-
Fix: Do not use pure water. Use a solvent switch.
-
Extract the reaction mix with Ethyl Acetate.
-
Wash with brine to remove salts.
-
Dry over MgSO4 and concentrate.
-
Recrystallization: Use a mixture of Heptane/Ethyl Acetate (4:1) . Heat to dissolve, then cool slowly. The dichloro-amine should crystallize as white/off-white needles.
-
Q: Can I store the intermediate 4,5,6-trichloro-2-methylpyrimidine? A: Yes, but it is moisture sensitive. It will slowly hydrolyze to the 4-hydroxy-5,6-dichloro species if left in open air. Store under Nitrogen/Argon in a fridge.
Q: Why is the melting point lower than reported in some literature? A: Check for the isomer .
-
Target (4-amine): MP is typically 160-165°C (approx, varies by crystal form).
-
Isomer (5-amine): MP is often higher (>200°C).
-
Note: If your MP is broad (e.g., 140-155°C), you likely have the bis-amino impurity co-crystallized.
Visual Troubleshooting Logic
Use this flow to diagnose purity issues in your final NMR.
Figure 2: NMR diagnostic logic for confirming regioselectivity.
References
-
ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine Properties and Synthesis. (Provides physicochemical baselines for the isomer family). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 4,6-Dichloro-2-methylpyrimidin-5-amine Compound Summary. (Structural data and safety profiles for chlorinated methylpyrimidines). Retrieved from
-
MDPI Molbank. (2021). Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide. (Details the synthesis and reactivity of the trichloro-pyrimidine scaffold). Retrieved from
-
ResearchGate. (2008). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. (Mechanistic insight into
regioselectivity on 5-halo-pyrimidines). Retrieved from -
BenchChem. (2025).[1] Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination.[1] (Comparative analysis of activating groups in pyrimidine substitution). Retrieved from
Disclaimer: This guide is for research purposes only. All procedures involving POCl3 and chlorinated pyrimidines must be performed in a fume hood with appropriate PPE due to corrosive and toxic hazards.
Sources
stability and degradation of 5,6-Dichloro-2-methylpyrimidin-4-amine under different conditions
A Guide to Ensuring Stability and Troubleshooting Degradation in Experimental Settings
Welcome to the technical support center for 5,6-Dichloro-2-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to offer practical solutions for troubleshooting potential degradation-related issues during experimentation. As Senior Application Scientists, we have synthesized the available technical information and field insights to create a comprehensive guide that addresses the specific challenges you may encounter.
I. Compound Stability Profile: What to Expect
5,6-Dichloro-2-methylpyrimidin-4-amine is a halogenated pyrimidine derivative. Its structural features, particularly the presence of two chlorine atoms on the pyrimidine ring and an amino group, make it susceptible to degradation under certain environmental conditions. While specific forced degradation studies on this exact molecule are not extensively published, the stability profile can be inferred from the behavior of structurally similar compounds, such as 4-amino-2,6-dichloropyrimidine.[1]
Key Takeaway: Proactive measures to control the experimental environment are crucial to maintain the integrity of 5,6-Dichloro-2-methylpyrimidin-4-amine.
Summary of Predicted Stability
| Condition | Predicted Stability | Key Considerations |
| Hydrolytic (Aqueous Solutions) | Susceptible to degradation, particularly under basic and to a lesser extent, acidic conditions. | The chloro and amino groups are likely sites for hydrolytic attack.[1] |
| Photolytic (Light Exposure) | Potentially sensitive to light. | Storage in the dark is recommended to prevent photodegradation.[1] |
| Thermal (Temperature) | The solid form is expected to have good thermal stability. | Degradation may be accelerated at elevated temperatures in solution. |
| Oxidative | Susceptible to oxidation. | Avoid contact with strong oxidizing agents. |
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems you might encounter.
Scenario 1: Inconsistent or lower-than-expected bioactivity in your assay.
-
Question: My experimental results show variable or significantly reduced activity of 5,6-Dichloro-2-methylpyrimidin-4-amine. Could this be a stability issue?
-
Answer: Yes, this is a strong possibility. Degradation of the parent compound into less active or inactive products is a common cause of reduced bioactivity. The primary suspects are hydrolysis and photolysis, especially if your experimental protocol involves aqueous solutions or prolonged exposure to light.
-
Causality: The electron-withdrawing nature of the two chlorine atoms makes the pyrimidine ring susceptible to nucleophilic attack by water (hydrolysis), which can lead to the replacement of one or both chlorine atoms with hydroxyl groups. This structural change can dramatically alter the molecule's ability to interact with its biological target. Similarly, UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Step-by-Step Protocol:
-
Prepare Fresh Solutions: Always prepare stock solutions of 5,6-Dichloro-2-methylpyrimidin-4-amine fresh for each experiment. If storage is unavoidable, use an anhydrous, aprotic solvent and store at -20°C or lower in a tightly sealed vial.
-
Light Protection: Conduct all experimental steps involving the compound under subdued light or in amber-colored vials.
-
Purity Check by HPLC: Analyze your stock solution and a sample from your experimental setup using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Compare to a Reference: Compare the chromatogram of your sample to that of a freshly prepared, protected standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
Identify Degradants: If degradation is confirmed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can help in elucidating the degradation pathway.
-
Optimize Conditions: Based on the identified degradation, adjust your experimental protocol. This may involve using buffered solutions to maintain a neutral pH, minimizing the time the compound is in an aqueous solution, or using light-protective plates or tubes.
-
Scenario 2: Appearance of unexpected peaks in your analytical chromatogram.
-
Question: I am seeing extra peaks in my HPLC or LC-MS analysis that were not present in the initial analysis of the compound. What could be the cause?
-
Answer: The appearance of new peaks is a classic sign of degradation. The conditions of your analytical method or sample preparation could be inducing this degradation.
-
Causality: The mobile phase composition, pH, and temperature of the analytical column can all contribute to on-column or in-autosampler degradation. For instance, a highly acidic or basic mobile phase can cause hydrolysis during the chromatographic run.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Step-by-Step Protocol:
-
Sample Preparation Review: Ensure that the solvent used to dissolve the sample for analysis is aprotic and that the sample is analyzed promptly after preparation.
-
Method Condition Evaluation: Check the pH of your mobile phase. If it is strongly acidic or basic, consider adjusting it to a more neutral range if your separation allows. Also, evaluate the column temperature; higher temperatures can accelerate degradation.
-
Fresh Injection: Prepare a sample and inject it immediately to see if the unexpected peaks are forming over time in the autosampler.
-
Method Modification: If on-column degradation is suspected, try a different stationary phase or modify the mobile phase composition and gradient to reduce the run time and exposure to harsh conditions.
-
Mass Spectrometry Confirmation: Use a mass spectrometer to determine the mass-to-charge ratio of the unexpected peaks to confirm they are degradation products and not artifacts.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 5,6-Dichloro-2-methylpyrimidin-4-amine?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For extended storage, refrigeration (2-8 °C) or freezing is recommended.
Q2: How should I prepare stock solutions to minimize degradation?
A2: It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, use a high-quality, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the solution into small, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the likely degradation products of 5,6-Dichloro-2-methylpyrimidin-4-amine?
A3: Based on the chemistry of similar dichloropyrimidines, the most probable degradation products arise from the stepwise hydrolysis of the chloro groups. This would lead to the formation of 5-chloro-6-hydroxy-2-methylpyrimidin-4-amine and subsequently 5,6-dihydroxy-2-methylpyrimidin-4-amine. Other degradation pathways, such as dehalogenation or ring opening, might occur under more forceful conditions.
Q4: How can I perform a rapid stability check of my compound?
A4: A simple stress test can provide a quick assessment. Prepare a solution of the compound in your experimental buffer. Divide it into three portions: one kept at room temperature on the benchtop (light exposure), one wrapped in foil at room temperature (dark), and one heated to a moderate temperature (e.g., 40-50°C) in the dark. Analyze samples from each condition by HPLC at time zero and after a few hours to observe any changes in the chromatogram.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Avoid strong oxidizing agents, as they can lead to oxidative degradation of the amine and pyrimidine ring. Strong acids and bases will promote hydrolysis. Also, be cautious with protic solvents, especially at elevated temperatures, as they can act as nucleophiles and displace the chlorine atoms.
IV. Experimental Protocols: Forced Degradation Studies
To proactively understand the stability of 5,6-Dichloro-2-methylpyrimidin-4-amine in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.
Objective: To identify the degradation pathways and potential degradation products of 5,6-Dichloro-2-methylpyrimidin-4-amine under various stress conditions.
Materials:
-
5,6-Dichloro-2-methylpyrimidin-4-amine
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for peak identification
General Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5,6-Dichloro-2-methylpyrimidin-4-amine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% or 30% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Evaporate the solvent from the stock solution to obtain a solid film. Expose the solid to dry heat (e.g., 80°C). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-PDA method.
-
Data Evaluation: Monitor for the appearance of new peaks and the decrease in the area of the parent peak. If significant degradation is observed, characterize the degradation products using LC-MS/MS.
V. References
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting the Suzuki Coupling of 5,6-Dichloro-2-methylpyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Suzuki-Miyaura cross-coupling reaction with the specific substrate, 5,6-dichloro-2-methylpyrimidin-4-amine. This electron-rich, di-halogenated heterocycle presents unique challenges that require careful consideration of reaction parameters. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki coupling reaction with 5,6-dichloro-2-methylpyrimidin-4-amine is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in the Suzuki coupling of 5,6-dichloro-2-methylpyrimidin-4-amine is a common issue that can often be traced back to several key factors related to the catalytic cycle. The primary steps in the Suzuki-Miyaura coupling are: 1) oxidative addition of the palladium(0) catalyst to the aryl halide, 2) transmetalation of the organoboron species to the palladium(II) complex, and 3) reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][2]
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3] The electron-donating nature of the amino and methyl groups on the pyrimidine ring can further decrease the electrophilicity of the C-Cl bonds, making oxidative addition more challenging.
Solutions:
-
Catalyst and Ligand Selection: For unreactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is crucial.[4] These ligands stabilize the palladium(0) center and promote the oxidative addition step.
-
Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands, like IPr or SIPr, are also highly effective for activating aryl chlorides.[3][5]
-
Palladium Pre-catalyst: Utilizing a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can ensure the efficient generation of the active Pd(0) species in situ.[4]
-
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential side reactions at higher temperatures, such as boronic acid decomposition.
The stability and reactivity of the organoboron reagent are critical for a successful transmetalation step.
Solutions:
-
Protodeboronation (Hydrolysis of Boronic Acid): Boronic acids can be susceptible to hydrolysis, especially under harsh basic conditions and elevated temperatures.[4][6] This side reaction consumes the boronic acid and reduces the yield.
-
Use Boronic Esters: Pinacol (BPin) or neopentyl glycol esters are generally more stable than their corresponding boronic acids and can mitigate protodeboronation.[6]
-
Anhydrous Conditions: If protodeboronation is a significant issue, consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄).[4]
-
-
Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed to minimize oxygen levels.[4]
The base plays a crucial role in the Suzuki coupling by activating the boronic acid for transmetalation.[7][8][9] The choice of base can significantly impact the reaction outcome.
Solutions:
-
Base Strength and Type: For challenging couplings, a stronger base may be required.
-
Commonly Used Bases: Potassium carbonate (K₂CO₃) is a good starting point.[4] If yields are low, consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Aqueous vs. Anhydrous: Many Suzuki couplings are performed in a biphasic solvent system with an aqueous base. However, for sensitive substrates, anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or THF may be beneficial.[4]
-
Question 2: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur during the Suzuki coupling of 5,6-dichloro-2-methylpyrimidin-4-amine, leading to a complex product mixture and reduced yield of the desired compound.
-
Homocoupling of the Boronic Acid: As mentioned previously, this is often due to the presence of oxygen.
-
Mitigation: Rigorous degassing of all solvents and reagents is essential. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Mitigation: Use more stable boronic esters (e.g., pinacol esters) and consider milder bases or anhydrous conditions.[6]
-
-
Dehalogenation of the Starting Material: The chloro groups on the pyrimidine ring can be replaced by hydrogen. This can be a result of side reactions involving the palladium catalyst or impurities in the reaction mixture.
-
Formation of Isomeric Products: While Suzuki couplings are generally regioselective, the presence of two chloro-substituents raises the possibility of reaction at either site. For dichloropyrimidines, coupling generally occurs preferentially at the 4-position.[10] However, reaction conditions can influence this selectivity.[5][11]
Caption: A stepwise approach to troubleshooting common Suzuki coupling issues.
Question 3: I am struggling with the regioselectivity of the coupling. How can I control which chlorine atom reacts?
Answer:
For 2,4-dichloropyrimidines, the inherent electronic properties generally favor substitution at the C4 position.[10] However, with your substrate, 5,6-dichloro-2-methylpyrimidin-4-amine, the situation is different. The chlorine atoms are at the 5 and 6 positions. The electronic environment around these two positions will dictate the regioselectivity. The relative reactivity of the C-Cl bonds can be influenced by steric hindrance and the electronic effects of the substituents.
Strategies to Influence Regioselectivity:
-
Ligand Control: The steric bulk of the phosphine ligand can play a significant role in determining which site the palladium catalyst coordinates to. Bulky ligands may favor the less sterically hindered chlorine atom. Experimenting with a range of ligands from less bulky (e.g., PPh₃) to very bulky (e.g., tBu₃P or Buchwald ligands) can help tune the regioselectivity.[12]
-
Solvent and Additives: The choice of solvent and the use of additives can sometimes influence the regioselectivity of cross-coupling reactions.[12] For instance, polar aprotic solvents might favor one reaction pathway over another compared to nonpolar solvents.
-
Temperature: Reaction temperature can also impact selectivity. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable product.
Experimental Protocols
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5,6-dichloro-2-methylpyrimidin-4-amine (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), the palladium pre-catalyst (1-5 mol%), and the ligand (if not using a pre-catalyst, typically in a 1:2 Pd:ligand ratio).
-
Addition of Base and Solvent: Add the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv.) and the degassed solvent(s).
-
Degassing: If not already done, thoroughly degas the reaction mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Aqueous) | Condition 2 (Anhydrous) |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Buchwald G3 Pre-catalyst (2 mol%) |
| Ligand | SPhos (4 mol%) | (Already in pre-catalyst) |
| Base | K₂CO₃ (2 M aq. solution, 3 equiv.) | K₃PO₄ (solid, 3 equiv.) |
| Solvent | 1,4-Dioxane | Toluene or THF |
| Temperature | 80-100 °C | 80-110 °C |
| Boronic Reagent | Boronic Acid (1.2 equiv.) | Boronic Acid Pinacol Ester (1.2 equiv.) |
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Herrmann, K. M., et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 2011. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021. [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
National Institutes of Health. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
common impurities in 5,6-Dichloro-2-methylpyrimidin-4-amine and their identification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,6-Dichloro-2-methylpyrimidin-4-amine. It addresses common questions regarding impurities, their identification, and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in my sample of 5,6-Dichloro-2-methylpyrimidin-4-amine?
The impurity profile of 5,6-Dichloro-2-methylpyrimidin-4-amine is primarily influenced by its synthetic route and storage conditions. Common impurities can be categorized as follows:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials and Intermediates: Depending on the specific synthetic pathway, residual starting materials or intermediates can be present in the final product. For instance, if the synthesis involves the chlorination of a pyrimidine precursor, incomplete chlorination could result in mono-chloro species.
-
Isomeric Impurities: Structural isomers, such as 4,5-Dichloro-2-methylpyrimidin-6-amine, can form during the synthesis and are often difficult to separate due to their similar physicochemical properties.
-
Byproducts of Side Reactions: Unintended reactions can lead to the formation of various byproducts. For example, over-methylation or reactions with residual solvents can introduce new impurities.
-
-
Degradation Products: 5,6-Dichloro-2-methylpyrimidin-4-amine can degrade under certain environmental conditions.
-
Hydrolysis Products: The chloro-substituents on the pyrimidine ring are susceptible to hydrolysis, which can lead to the formation of hydroxylated impurities, such as 5-chloro-6-hydroxy-2-methylpyrimidin-4-amine or 6-chloro-5-hydroxy-2-methylpyrimidin-4-amine. This process can be accelerated by the presence of moisture and elevated temperatures.
-
Oxidative Degradation Products: Exposure to air and light can lead to oxidative degradation, forming various oxidized species.
-
Polymerization Products: Under harsh conditions, pyrimidine derivatives can potentially polymerize.
-
Q2: My preliminary analysis shows an unexpected peak. How can I identify this unknown impurity?
Identifying an unknown impurity requires a systematic approach involving a combination of analytical techniques.
Step 1: Gather Preliminary Data with HPLC-UV
A High-Performance Liquid Chromatography (HPLC) system with a UV detector is the first line of investigation. It helps to determine the purity of your sample and the retention time of the unknown impurity.
Step 2: Mass Spectrometry (MS) for Molecular Weight Determination
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying unknown compounds. The mass spectrometer provides the molecular weight of the impurity, offering significant clues about its identity.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the elucidation of the impurity's structure.
Step 4: Forced Degradation Studies
To determine if the impurity is a degradation product, you can perform forced degradation studies. This involves subjecting a pure sample of 5,6-Dichloro-2-methylpyrimidin-4-amine to stress conditions such as heat, humidity, acid, base, and light. The degradation products formed can then be compared with the unknown impurity in your sample.
Troubleshooting Guide
Issue: High levels of impurities are detected in a newly received batch of 5,6-Dichloro-2-methylpyrimidin-4-amine.
Possible Causes:
-
Suboptimal Synthesis or Purification: The manufacturer may have issues with their synthetic process or purification protocol, leading to a higher-than-expected level of process-related impurities.
-
Improper Storage and Handling during Transit: Exposure to high temperatures, moisture, or light during shipping can lead to the degradation of the product.
Solutions:
-
Request the Certificate of Analysis (CoA): The CoA from the manufacturer should provide information on the purity of the batch and the levels of known impurities. Compare your analytical results with the CoA.
-
Perform Comprehensive Analysis: Use the analytical techniques described in Q2 to identify the major impurities.
-
Contact the Supplier: If you find significant discrepancies between your results and the CoA, or if the impurity levels are unacceptably high, contact the supplier's technical support with your analytical data.
Issue: The purity of my 5,6-Dichloro-2-methylpyrimidin-4-amine sample is decreasing over time.
Possible Causes:
-
Inadequate Storage Conditions: 5,6-Dichloro-2-methylpyrimidin-4-amine is likely sensitive to moisture, light, and heat.
-
Contamination: The sample may have been contaminated during handling.
Solutions:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.
-
Implement Proper Handling Procedures: Use clean spatulas and glassware to avoid cross-contamination. Minimize the time the container is open to the atmosphere.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the purity analysis of 5,6-Dichloro-2-methylpyrimidin-4-amine. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. |
Visualizing Impurity Identification Workflow
The following diagram illustrates the logical workflow for identifying an unknown impurity.
Caption: A flowchart detailing the systematic approach to identifying unknown impurities.
Technical Support Center: Managing Regioselectivity in Reactions of 5,6-Dichloro-2-methylpyrimidin-4-amine
Welcome to the technical support guide for managing regioselectivity in reactions involving 5,6-Dichloro-2-methylpyrimidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles governing reactivity, providing you with the expert insights needed to troubleshoot and control your synthetic outcomes.
Section 1: Foundational Concepts - Understanding the Reactivity of the Scaffold
This section addresses the fundamental electronic and steric factors that dictate the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions on the 5,6-Dichloro-2-methylpyrimidin-4-amine core.
Q1: What determines the reactivity of the two chlorine atoms in 5,6-Dichloro-2-methylpyrimidin-4-amine?
The reactivity of the chlorine atoms at the C5 and C6 positions is not identical. It is governed by a combination of electronic and steric effects imparted by the substituents on the pyrimidine ring: the 4-amino group, the 2-methyl group, and the ring nitrogen atoms.
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. The 4-amino group is a strong electron-donating group (EDG) by resonance, which generally deactivates the ring towards SNAr. However, its effect is position-dependent. It increases electron density most significantly at the C5 position. Conversely, the C6 position is para to one ring nitrogen and ortho to another, making it more electrophilic and generally more susceptible to nucleophilic attack compared to the electronically shielded C5 position.
-
Steric Effects: The 4-amino group can exert some steric hindrance, potentially impeding the approach of bulky nucleophiles to the adjacent C5 position more than the C6 position.
Therefore, in the absence of other controlling factors, the C6 position is generally the more reactive site for nucleophilic aromatic substitution . The attack at C6 is favored electronically as it allows for better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen.[1]
Caption: Key positions and their influence on reactivity.
Section 2: Troubleshooting Guide - Common Experimental Issues
Navigating SNAr reactions on this substrate can present challenges. This guide provides a systematic approach to diagnosing and solving common problems.
Q2: My reaction yields a mixture of C5 and C6 substituted products. How can I improve the regioselectivity?
Achieving high regioselectivity is the most common challenge. A mixture of isomers indicates that the energy barrier for attack at both C5 and C6 is comparable under your current conditions. To favor one isomer, you must modify the reaction conditions to exploit the subtle electronic and steric differences between the two positions.
The choice of nucleophile, solvent, and temperature are your primary tools for controlling the reaction outcome.[2][3]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Summary of Factors Influencing Regioselectivity:
| Factor | To Favor C6-Substitution (Kinetic Product) | To Favor C5-Substitution (Thermodynamic Product) | Rationale |
| Nucleophile | Soft Nucleophiles (e.g., R-SH, NaSR) or Sterically Bulky Amines (e.g., tert-butylamine) | Hard, Small Nucleophiles (e.g., MeO⁻, NH₃) under forcing conditions. | Soft nucleophiles preferentially attack the most electrophilic site (C6). Bulky nucleophiles are sterically prevented from attacking the C5 position.[4] Hard nucleophiles under higher temperatures may allow for equilibration to the more stable thermodynamic product. |
| Temperature | Low Temperature (e.g., 0 °C to RT) | High Temperature (e.g., >100 °C, reflux) | Lower temperatures favor the pathway with the lowest activation energy, which is typically attack at the more reactive C6 position. Higher temperatures can provide enough energy to overcome the higher activation barrier for C5 attack and may allow for product equilibration.[5] |
| Solvent | Aprotic Polar (e.g., DMF, NMP, DMSO) | Protic (e.g., EtOH, n-BuOH) or Non-polar (e.g., Toluene, Dioxane) | Aprotic polar solvents effectively solvate the counter-ion but leave the nucleophile relatively "bare" and highly reactive, favoring kinetic control. Protic solvents can hydrogen-bond with the nucleophile, modulating its reactivity. |
Q3: I am observing significant amounts of di-substituted product. How can I prevent this?
The formation of a di-substituted product occurs when the mono-substituted product reacts further with the nucleophile. The initial substitution at C6 will electronically activate the remaining C5-Cl for a second substitution.
Troubleshooting Steps:
-
Stoichiometry: Reduce the equivalents of the nucleophile. Start with 1.0-1.1 equivalents.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Di-substitution has a higher activation energy and will be suppressed at lower temperatures.
-
Slow Addition: Add the nucleophile slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, favoring the initial mono-substitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant amounts of the di-substituted product can form.
Q4: The reaction is very slow or gives no product. What are the likely causes?
A stalled reaction is typically due to insufficient reactivity of the components or inhibiting factors.
Troubleshooting Steps:
-
Nucleophile Strength: The 4-amino group deactivates the ring. A weak nucleophile (e.g., a highly hindered or electron-poor aniline) may not be potent enough. Consider using a stronger nucleophile or adding a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate the nucleophile in situ, increasing its reactivity.[6]
-
Temperature: SNAr reactions often require heating. If you are running at room temperature, try gradually increasing the heat to 50-80 °C while monitoring for side product formation.
-
Acid Scavenging: If your nucleophile is an amine, the HCl generated during the reaction will protonate it, rendering it non-nucleophilic.[7] Always include a base (e.g., DIPEA, Et₃N, or an inorganic base like K₂CO₃) in at least stoichiometric amounts to neutralize the acid.
-
Reagent Quality: Ensure your solvent is anhydrous (if required) and your reagents are pure. Water can hydrolyze the starting material under certain conditions.
Section 3: Experimental Protocols
The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Kinetically Controlled C6-Selective Mono-amination
This protocol is designed to favor substitution at the more reactive C6 position by using controlled temperature and a slight excess of a secondary amine.
Materials:
-
5,6-Dichloro-2-methylpyrimidin-4-amine (1.0 eq)
-
Secondary Amine (e.g., Pyrrolidine, Morpholine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add 5,6-Dichloro-2-methylpyrimidin-4-amine.
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add DIPEA, followed by the slow, dropwise addition of the secondary amine over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon consumption of the starting material (typically 4-12 hours), quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 6-substituted product.
-
Confirm the regiochemistry using 2D NMR (NOESY or HMBC) experiments.
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I use palladium catalysis for selective functionalization instead of SNAr? Yes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are a powerful alternative. However, controlling regioselectivity can still be challenging. In many dihalopyrimidines, oxidative addition of palladium occurs preferentially at the C4/C6 position over the C2 position.[8][9] For the 5,6-dichloro isomer, C6 would likely be the more reactive site for palladium coupling due to similar electronic reasons as in SNAr. Careful selection of ligands and conditions is crucial to prevent side reactions or catalyst deactivation.
Q6: How can I definitively confirm the regiochemistry of my product? Unequivocal structure determination is critical.
-
2D NMR Spectroscopy: This is the most common method. A Nuclear Overhauser Effect (NOE) between the protons of the newly introduced substituent and the 2-methyl group would strongly suggest C6-substitution. An HMBC experiment showing a correlation between the substituent and C6 would also be diagnostic.
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, this method provides absolute and unambiguous proof of the structure.
Q7: Why is my reaction mixture turning dark? Dark coloration can indicate decomposition of the starting material or product, or the formation of polymeric side products. This is often exacerbated by high temperatures or the presence of impurities. Try running the reaction at a lower temperature or re-purifying your starting materials and ensuring your solvent is free of contaminants.[5]
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. Available at: [Link]
-
Check, C. T., et al. (2019). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
-
Request PDF . (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange . (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
-
Check, C. T., et al. (2019). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
ACS Publications . (2023). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2023. Available at: [Link]
-
MDPI . (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]
-
Hassan, S. S. M., et al. (2001). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. PubMed. Available at: [Link]
-
Svergja, H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org. Available at: [Link]
-
Chemistry Stack Exchange . (2019). Pyrimidine chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
catalyst selection for cross-coupling reactions with 5,6-Dichloro-2-methylpyrimidin-4-amine
The following guide is designed as a specialized Technical Support Center for researchers working with 5,6-Dichloro-2-methylpyrimidin-4-amine . It addresses the specific challenges of regioselectivity, catalyst deactivation, and reaction optimization for this substrate.
Case ID: #PYR-56-CL2-NH2 Subject: Catalyst Selection & Regiocontrol in Pd-Catalyzed Cross-Couplings Status: Active Support Assigned Specialist: Senior Application Scientist
Substrate Analysis & Reactivity Profile
Before selecting a catalyst, you must understand the electronic landscape of your substrate. The presence of the free amine (-NH
The Reactivity Hierarchy
In 5,6-dichloro-2-methylpyrimidin-4-amine , the two chlorine atoms are not equivalent.
-
Position C6-Cl (Primary Reactive Site):
-
Electronic Status: Highly electron-deficient. It is
to the ring nitrogen (N1) and para to the activating amine group (though the inductive withdrawal of N1 dominates). -
Reactivity: High. It undergoes oxidative addition readily with Pd(0) and is susceptible to S
Ar.
-
-
Position C5-Cl (Secondary Reactive Site):
-
Electronic Status: Less electron-deficient. It is
to the ring nitrogens and ortho to the electron-donating amine (-NH ). The amine donates electron density into the C5 position via resonance, significantly deactivating the C5-Cl bond towards oxidative addition. -
Reactivity: Low. Coupling at this position usually requires specialized electron-rich ligands or forcing conditions, typically after C6 has been functionalized.
-
Visualizing the Pathway
Caption: Reactivity flow for 5,6-dichloro-2-methylpyrimidin-4-amine. C6 is the kinetic product; C5 requires specialized activation.
Troubleshooting & Catalyst Selection (Q&A)
Q1: My reaction is stalling with low conversion. Is the free amine poisoning the catalyst?
Diagnosis: Yes, the free primary amine at C4 is a competent ligand for Palladium. It can displace phosphines, forming stable, inactive Pd-amine complexes (Pd(II)-bis(amine) species), effectively shutting down the catalytic cycle.
Solution Protocol:
-
Switch to Pre-catalysts: Stop using Pd(PPh
) or Pd(OAc) . Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These contain the ligand pre-bound and an amine scaffold that is ejected upon activation, ensuring the active Pd(0) species forms immediately and enters the catalytic cycle before the substrate amine can bind. -
Increase Temperature: Higher temperatures (80–100 °C) promote ligand dissociation from the "poisoned" resting state.
-
Use "Buchwald" Ligands: Bulky biaryl phosphine ligands (XPhos, RuPhos, BrettPhos) are sterically demanding enough to prevent the substrate amine from binding tightly to the metal center.
Q2: I want to couple at C6. Which catalyst system should I use?
Recommendation: Since C6 is electronically activated, you do not need the most expensive ligands. However, to avoid amine poisoning, a robust system is required.
| Component | Recommendation | Reasoning |
| Catalyst | Pd(dppf)Cl | Standard workhorses. Pd(dppf)Cl |
| Ligand | XPhos (if standard fails) | If conversion is <50%, add XPhos to boost the oxidative addition rate and protect the metal center. |
| Base | Na | Mild bases prevent hydrolysis of the remaining chlorine. |
| Solvent | Dioxane/Water (4:1) | The water cosolvent is critical for the transmetallation step in Suzuki coupling. |
Q3: I successfully coupled at C6, but now I can't get the C5-Cl to react. What do I do?
Diagnosis: The C5 position is deactivated by the electron-donating amine (ortho) and the newly installed group at C6. The C5-Cl bond is now extremely strong and sterically crowded.
Solution Protocol: You need a "flamethrower" catalyst system designed for sterically hindered, electron-rich chlorides.
-
Ligand: RuPhos or SPhos . RuPhos is specifically designed for secondary amines and hindered substrates. AdBrettPhos is excellent for amination at difficult positions.
-
Catalyst Source: Pd
(dba) + Ligand (1:2 ratio) or RuPhos Pd G3 . -
Solvent: t-Amyl Alcohol or Toluene at high temperature (100–120 °C).
-
Base: Stronger base required.[1] KOtBu (for Buchwald) or K
PO (for Suzuki).
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C6
Target: Mono-arylation at the 6-position.
-
Setup: In a reaction vial, combine:
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Degas: Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 80 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine. The product (6-aryl-5-chloro derivative) is usually the major spot on TLC.
Protocol B: Buchwald-Hartwig Amination at C6
Target: Introduction of a secondary amine at the 6-position.
-
Setup: In a glovebox or under Argon flow:
-
Solvent: Anhydrous t-Butanol or Dioxane (0.2 M).
-
Reaction: Heat to 90 °C for 2–6 hours.
-
Note: If the starting material has a free -NH
, use LHMDS (2.0 equiv) as the base to deprotonate the amine first, or ensure the catalyst loading is sufficient (5 mol%) to overcome coordination.
Decision Tree for Optimization
Caption: Decision logic for catalyst selection based on target regioselectivity and reaction performance.
References
-
Regioselectivity in Pyrimidines
-
Gong, Y., et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Journal of Organic Chemistry, 2010.
- Key Insight: Establishes the C4/C6 > C2 > C5 reactivity order for chloropyrimidines.
-
-
Amination Selectivity
-
Schomaker, J. M., & Delia, T. J. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006.[5]
- Key Insight: Demonstrates the preference for substitution
-
-
Catalyst for Chloropyrimidines
-
Wade, J. V., & Krueger, C. A. "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids." Journal of Combinatorial Chemistry, 2003.
- Key Insight: Validates the use of bulky phosphines (P(t-Bu)3) for difficult chloropyrimidine couplings.
-
-
General Buchwald-Hartwig Guide
-
"Buchwald-Hartwig Amination User Guide." Chemistry LibreTexts.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. CN106831732B - çäº§å ·æbtkæå¶æ´»æ§çå§å¶åå¡å¶ååç©çç»åç©åæ¹æ³ - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
preventing decomposition of 5,6-Dichloro-2-methylpyrimidin-4-amine during synthesis
Technical Support Center: Stabilizing 5,6-Dichloro-2-methylpyrimidin-4-amine Synthesis
Executive Technical Overview
The synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine presents a unique challenge due to the competing electronic effects on the pyrimidine ring.[1][2] While the C5-chlorine is relatively stable (occupying a sterically crowded, electron-rich position), the C6-chlorine is highly activated toward nucleophilic substitution.[1]
The presence of the electron-donating amino group at C4 stabilizes the ring generally, but it also increases the nucleophilicity of the molecule itself, leading to a high risk of self-condensation (dimerization) or hydrolysis during the harsh acidic quench of the chlorination step.
This guide addresses the specific failure modes of this molecule: hydrolytic dechlorination and thermal oligomerization .[2]
Troubleshooting Guide (Q&A)
Q1: We observe a rapid return to the hydroxy-precursor (4-amino-5-chloro-6-hydroxy-2-methylpyrimidine) during the POCl3 quench. Why is the C6-Cl bond so labile?
A: This is a classic "hot quench" failure.[2] The C6 position in your molecule is essentially a vinyl chloride analog within an electron-deficient ring.[2]
-
The Mechanism: During the quench of phosphorus oxychloride (POCl
), phosphoric acid and HCl are generated, creating a highly acidic, exothermic environment. If the temperature exceeds 30°C , water acts as a nucleophile, attacking C6 and displacing the chlorine you just installed. -
The Fix: You must use a "Reverse Quench" protocol.[2] Never add water to the reaction mixture.[2] Instead, slowly add the reaction mixture into a vigorously stirred ice/water slurry, maintaining the internal temperature below 10°C .
Q2: The reaction mixture turns black and tarry during the chlorination reflux. Is this oxidative decomposition?
A: It is likely thermal polymerization , not oxidation.[2] The 4-amino group on one molecule can attack the activated C6-chlorine of another, forming dimers and eventually intractable tars (polypyrimidines).[1]
-
The Cause: Refluxing neat in POCl
at high temperatures (>105°C) often provides enough energy to overcome the activation barrier for this self-condensation.[1] -
The Fix: Use a solvent moderator. Dilute the reaction with anhydrous acetonitrile or sulfolane .[2] This limits the kinetic rate of intermolecular collision.[2] Additionally, strictly control the oil bath temperature to the minimum required for reflux (approx. 85-90°C if using acetonitrile) [1].
Q3: We see an impurity at RRT 0.85 that increases upon storage. What is it?
A: This is likely the hydrolysis product (6-hydroxy analog) .[1][2] Even atmospheric moisture can hydrolyze the C6-Cl bond over time, especially if the material was isolated as an HCl salt (which is hygroscopic and autocatalytic for hydrolysis).
-
The Fix: Store the free base, not the salt. Ensure the final workup includes a pH adjustment to pH 8-9 (using saturated NaHCO
) to remove residual acid traces.[1][2] Store under Argon at <4°C [2].[2]
Stability & Solubility Data
The following physicochemical profile is derived from analogous chloropyrimidine systems and empirical process data.
| Parameter | Characteristic | Critical Note |
| Thermal Stability (Solid) | Stable < 60°C | Decomposes/darkens > 150°C due to self-condensation.[1][2] |
| Hydrolytic Stability (pH 1) | Poor | Rapid hydrolysis of C6-Cl to C6-OH at T > 25°C. |
| Hydrolytic Stability (pH 7) | Moderate | Stable for days at 20°C; protect from moisture.[1][2] |
| Solubility (Water) | Low (Free Base) | High solubility as HCl salt (but unstable).[1][2] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, EtOAc, warm MeCN. |
| Incompatibility | Strong Nucleophiles | Reacts violently with hydroxides, thiols, and primary amines. |
Optimized Experimental Protocol
Objective: Synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine minimizing decomposition. Precursor: 4-Amino-5-chloro-6-hydroxy-2-methylpyrimidine.[1][2]
Step-by-Step Methodology:
-
Drying: Charge the precursor (1.0 eq) into the reactor. Crucial: Dry the precursor under vacuum at 50°C for 4 hours to remove bound water.[2] Water reacts with POCl
to create phosphoric acid, which catalyzes tar formation.[2] -
Solvent System: Add Acetonitrile (5 volumes) and N,N-Diethylaniline (1.5 eq) as the acid scavenger.[1][2]
-
Note: Using a base prevents the reaction mixture from becoming too acidic, protecting the amine functionality [3].
-
-
Reagent Addition: Cool to 0-5°C. Add POCl
(3.0 eq) dropwise. Do not allow the exotherm to exceed 20°C.[2] -
Reaction: Heat to mild reflux (80-85°C) for 4-6 hours. Monitor by HPLC.
-
The "Safe Quench" (Critical Step):
-
Prepare a separate vessel with Ice/Water (10 volumes) and stir vigorously.
-
Transfer the hot reaction mixture slowly into the ice water.
-
Control: Maintain quench mass temperature < 10°C .
-
-
Neutralization: Slowly adjust pH to 8.0 using saturated NaHCO
or 20% NaOH, keeping T < 10°C.-
Warning: Do not overshoot to pH > 11; strong base will hydrolyze the product [4].[2]
-
-
Isolation: Extract immediately with Ethyl Acetate. Wash with brine, dry over Na
SO , and concentrate at < 40°C under reduced pressure.
Decomposition Pathway Visualization
The following diagram illustrates the competing pathways: the desired pathway vs. the hydrolysis and dimerization failure modes.
Caption: Figure 1. Chemical fate mapping of the chlorination step. Red dashed lines indicate critical decomposition pathways triggered by thermal stress or improper quenching.[2]
Process Flow: The "Safe Quench" Technique
This workflow ensures the stability of the labile C6-Cl bond during workup.[2]
Caption: Figure 2.[1][2] Optimized "Reverse Quench" workflow to prevent hydrolytic decomposition of the 5,6-dichloro product.
References
-
ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Retrieved from [Link]
-
PubMed (NIH). POCl3 chlorination of 4-quinazolones: Mechanism and Temperature Control. Retrieved from [Link]
-
Google Patents. Method for synthesizing 4,6-dichloro-2-methylpyrimidine. Patent CN102432547A.[2] Retrieved from
Sources
Technical Support Center: Isolating Pure 5,6-Dichloro-2-methylpyrimidin-4-amine
Welcome to the technical support center for the workup and purification of 5,6-Dichloro-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this key synthetic intermediate in high purity.
Frequently Asked Questions (FAQs)
Q1: My crude 5,6-Dichloro-2-methylpyrimidin-4-amine product is a dark, oily residue after the initial reaction workup. What is the likely cause and how can I obtain a solid product?
A: An oily or deeply colored crude product often indicates the presence of residual solvents, acidic or basic impurities from the reaction, or thermally sensitive byproducts. A common cause is incomplete removal of the chlorinating agent (e.g., phosphorus oxychloride) or the presence of N,N-dimethylaniline, which is often used as a catalyst in such reactions.
A primary purification step is a carefully controlled aqueous workup. This typically involves quenching the reaction mixture in ice-water, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.[1] The product can then be extracted into an organic solvent such as dichloromethane or ethyl acetate.[2] Thorough washing of the organic layer with water and brine will help remove residual salts and water-soluble impurities. Evaporation of the solvent should then yield a solid or semi-solid crude product. If the product still oils out, it may be necessary to triturate it with a non-polar solvent like hexane or petroleum ether to induce crystallization and remove highly non-polar impurities.
Q2: I've isolated a solid, but my NMR analysis shows the presence of starting material, 5-amino-2-methylpyrimidine-4,6-diol. How can I remove this impurity?
A: The presence of the dihydroxy starting material indicates an incomplete chlorination reaction. Due to the significant difference in polarity between the dihydroxy starting material and the dichlorinated product, this impurity can often be removed by recrystallization or column chromatography. The starting material is generally much more polar and has poor solubility in many organic solvents compared to the product. A simple wash of the crude product with a solvent in which the product is soluble but the starting material is not, such as dichloromethane, can sometimes be effective.
Q3: My purified product's purity decreases over time, and I notice a new peak in my LC-MS analysis. What could be happening?
A: Dichloropyrimidines can be susceptible to hydrolysis, especially when exposed to moisture in the presence of acid or base.[3][4] The new peak is likely a mono-hydrolyzed byproduct (a hydroxydichloropyrimidine). To ensure stability, store the purified 5,6-Dichloro-2-methylpyrimidin-4-amine in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[4]
Troubleshooting Guides
Issue 1: Difficulty in Achieving High Purity by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screening is the first step. Test the solubility of your crude product in a range of solvents with varying polarities.
Solvent Polarity Index Expected Solubility Hexane/Petroleum Ether 0.1 Low Toluene 2.4 Moderate Dichloromethane 3.1 High Ethyl Acetate 4.4 Moderate to High Acetone 5.1 Moderate to High Ethanol/Methanol 5.2 / 5.1 Moderate Water 10.2 Slightly Soluble[6] Based on data for structurally similar compounds, promising single solvents for recrystallization could be ethanol, or a co-solvent system like ethyl acetate/hexane or dichloromethane/petroleum ether.[7]
-
Protocol for Recrystallization from a Single Solvent (e.g., Ethanol):
-
Dissolve the crude 5,6-Dichloro-2-methylpyrimidin-4-amine in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered through celite.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Protocol for Recrystallization from a Co-solvent System (e.g., Dichloromethane/Hexane):
-
Dissolve the crude product in a minimal amount of dichloromethane at room temperature.
-
Slowly add hexane (the anti-solvent) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of hexane, and dry under vacuum.
-
Issue 2: Poor Separation or Product Decomposition during Column Chromatography
Column chromatography is an excellent alternative if recrystallization fails to provide the desired purity. For dichloropyrimidine derivatives, normal-phase chromatography on silica gel is a common approach.
Troubleshooting Steps:
-
Choosing the Right Mobile Phase: The ideal mobile phase should provide a good separation between your product and impurities on a TLC plate, with the product having an Rf value of approximately 0.3-0.4.
-
Starting Point: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8]
-
Gradient Elution: If there is a significant polarity difference between your product and impurities, a gradient elution from a less polar to a more polar mobile phase can be effective.
-
-
Preventing Decomposition on Silica Gel: Silica gel is slightly acidic, which can potentially cause hydrolysis of sensitive chloropyrimidines.
-
Neutralizing the Silica: To mitigate this, you can use silica gel that has been pre-treated with a small amount of a tertiary amine like triethylamine (typically 0.1-1% by volume in the mobile phase).
-
Alternative Stationary Phases: For highly sensitive compounds, neutral alumina can be used as the stationary phase.
-
Detailed Protocol for Flash Column Chromatography:
-
Prepare the Column: Dry pack the column with silica gel.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane) while collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,6-Dichloro-2-methylpyrimidin-4-amine.
Workflow Diagrams
Caption: Step-by-step recrystallization workflow.
References
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
-
PubChem. (n.d.). 5,6-Dichloro-2,4-pyrimidinediamine. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
Der Pharma Chemica. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Retrieved February 6, 2026, from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved February 6, 2026, from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
ResearchGate. (2025). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Retrieved February 6, 2026, from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved February 6, 2026, from [Link]
-
University of Rochester. (n.d.). Column Chromatography Notes. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved February 6, 2026, from [Link]
Sources
- 1. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 5,6-Dichloro-2-methylpyrimidin-4-amine and its Analogs: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, 5,6-dichloro-2-methylpyrimidin-4-amine and its analogs represent a class of compounds with significant potential for drug discovery, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparative analysis of this parent compound and its key analogs, offering insights into their synthesis, physicochemical properties, and biological performance, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their function, providing a rationale for the design of future analogs with enhanced potency and selectivity.
The Core Scaffold: 5,6-Dichloro-2-methylpyrimidin-4-amine
5,6-Dichloro-2-methylpyrimidin-4-amine is a versatile building block in organic synthesis, particularly for the development of bioactive molecules.[2] The presence of two reactive chlorine atoms at positions 4 and 6 allows for selective nucleophilic substitution, enabling the introduction of a wide array of functional groups and the exploration of chemical space. The 2-methyl and 4-amino groups also play crucial roles in molecular recognition and binding to biological targets.
Synthesis and Physicochemical Properties
The synthesis of 5,6-dichloro-2-methylpyrimidin-4-amine and its analogs typically involves multi-step reaction sequences, often starting from simple precursors. A common strategy involves the condensation of a β-ketoester or a related derivative with guanidine to form the pyrimidine ring, followed by chlorination and subsequent functionalization.[3]
Table 1: Physicochemical Properties of 5,6-Dichloro-2-methylpyrimidin-4-amine and a Key Analog
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| 5,6-Dichloro-2-methylpyrimidin-4-amine | C₅H₅Cl₂N₃ | 178.02 | 1.8 | |
| 5-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 1.4 |
Calculated logP values are from PubChem.[4]
The physicochemical properties of these compounds, such as lipophilicity (logP), play a critical role in their pharmacokinetic and pharmacodynamic profiles. As we will explore in the following sections, subtle modifications to the core structure can significantly impact these properties and, consequently, the biological activity.
Comparative Biological Activity: Inhibition of Nitric Oxide Production
A key biological activity demonstrated by analogs of 5,6-dichloro-2-methylpyrimidin-4-amine is the inhibition of nitric oxide (NO) production.[5] Overproduction of NO is implicated in various inflammatory conditions, making inhibitors of nitric oxide synthase (NOS) attractive therapeutic targets.
A study by Hrdina et al. (2014) provides a systematic investigation into the SAR of 5-substituted 2-amino-4,6-dichloropyrimidines as inhibitors of immune-activated NO production in mouse peritoneal cells.[5] The results of this study are summarized in Table 2.
Table 2: Inhibitory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidine Analogs on Nitric Oxide Production
| Compound | 5-Substituent | IC₅₀ (µM) for NO Inhibition |
| Analog 1 | -H | 36 |
| Analog 2 | -F | 2 |
| Analog 3 | -Cl | 9 |
| Analog 4 | -Br | 11 |
| Analog 5 | -I | 15 |
| Analog 6 | -CH₃ | 25 |
| Analog 7 | -CH₂CH₃ | 32 |
Data extracted from Hrdina et al. (2014).[5]
Structure-Activity Relationship Analysis for NO Inhibition
The data in Table 2 reveals a clear SAR for the inhibition of NO production. The unsubstituted analog (Analog 1) exhibits moderate activity. Introduction of a halogen at the 5-position generally enhances potency, with the fluorine-substituted analog (Analog 2) being the most potent inhibitor in the series (IC₅₀ = 2 µM).[5] This significant increase in activity can be attributed to the high electronegativity and small size of the fluorine atom, which can favorably influence the electronic properties of the pyrimidine ring and its interaction with the target enzyme. The other halogens (Cl, Br, I) also confer good activity, although their potency decreases with increasing atomic size.
In contrast, alkyl substitution at the 5-position leads to a decrease in inhibitory activity compared to the halogenated analogs. This suggests that steric bulk and the electronic nature of the substituent at this position are critical determinants of activity.
Expanding the Target Landscape: Dichloropyrimidines as Kinase Inhibitors
The versatility of the dichloropyrimidine scaffold extends beyond the inhibition of NO production. It is a well-established privileged scaffold in the design of kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]
The rationale for using the pyrimidine core in kinase inhibitor design lies in its ability to mimic the adenine ring of ATP, the natural substrate for kinases.[7] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.[7] The chlorine atoms at positions 4 and 6 provide convenient handles for introducing substituents that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of the analogs and the assessment of their biological activity are provided below.
General Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines
The synthesis of the 5-substituted 2-amino-4,6-dichloropyrimidine analogs can be achieved through a multi-step process as described by Hrdina et al. (2014).[3]
Step 1: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines
-
Dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an argon atmosphere with vigorous stirring.
-
After complete dissolution and cooling to room temperature, add guanidine hydrochloride (0.22 mol) followed by the corresponding monosubstituted malonic acid diester (0.2 mol).
-
Continue stirring for 2 hours, during which a solid product will precipitate.
-
Add an additional 200 mL of absolute ethanol and reflux the mixture for 1 hour.
-
Remove the ethanol under reduced pressure and dissolve the residue in water (500 mL).
-
Neutralize the solution by the dropwise addition of acetic acid to precipitate the desired 2-amino-4,6-dihydroxypyrimidine analog.
Step 2: Chlorination to 5-Substituted 2-Amino-4,6-dichloropyrimidines This step involves the use of a Vilsmeier-Haack-Arnold reagent and subsequent deprotection, the specifics of which can be found in the original publication.[3]
In Vitro Nitric Oxide (NO) Inhibition Assay
The following protocol is a generalized procedure for determining the inhibitory effect of the compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Induce NO production by adding LPS (5 µg/mL) to each well and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the IC₅₀ value for each compound.
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow illustrating the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines and their subsequent evaluation for biological activity.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
comparing the reactivity of 5,6-Dichloro-2-methylpyrimidin-4-amine with other dichloropyrimidines
This guide provides an in-depth technical analysis of 5,6-Dichloro-2-methylpyrimidin-4-amine , a specialized pyrimidine scaffold used in the synthesis of kinase inhibitors and bioactive heterocycles.
Unlike generic dichloropyrimidines, this molecule possesses a unique "electronic lock" mechanism due to the interplay between the electron-donating amine at C4 and the electron-withdrawing chlorines at C5 and C6. This guide compares its reactivity profile against standard alternatives and provides validated protocols for its sequential functionalization.
Executive Summary: The "Gatekeeper" Scaffold
5,6-Dichloro-2-methylpyrimidin-4-amine serves as a highly regioselective "gatekeeper" intermediate. While generic dichloropyrimidines (e.g., 2,4-DCP) often suffer from competitive regioselectivity issues (C2 vs. C4 attack), this target molecule offers a pre-defined reaction hierarchy.
-
The Anchor (C4-NH₂): The amine is already installed, deactivating the ring slightly but directing the next nucleophilic attack.
-
The Active Site (C6-Cl): This is the only site susceptible to classical Nucleophilic Aromatic Substitution (
) under standard conditions. -
The Latent Site (C5-Cl): Sterically crowded and electronically deactivated towards
, this site is reserved for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) in the final stages of synthesis.
Mechanistic Analysis & Electronic Landscape
To manipulate this molecule effectively, one must understand the electronic push-pull effects on the pyrimidine ring.
The Reactivity Hierarchy
The electrophilicity of the carbon centers follows a strict order, dictated by resonance stabilization of the Meisenheimer intermediate:
| Position | Substituent | Electronic Effect | Reactivity Status |
| C4 | Strong EDG (+M): Donates electron density into the ring, raising the LUMO energy and making the remaining chlorides less reactive than in the parent trichloropyrimidine. | Inert (Stable Anchor) | |
| C6 | Activated: Located para to N1 and ortho to N3. Despite the C4-amine deactivation, the ring nitrogens still sufficiently activate this position for | High ( | |
| C5 | Deactivated: Located meta to both ring nitrogens. It cannot stabilize the negative charge of a Meisenheimer complex. Sterically hindered by C4-NH₂ and C6-Cl. | Low (Requires Pd-Catalysis) | |
| C2 | Weak EDG (+I): Slight deactivation. The methyl group physically blocks nucleophilic attack at C2. | Inert |
Comparative Reactivity Matrix
The following table contrasts the target molecule with common alternatives used in drug discovery.
| Feature | Target: 5,6-Dichloro-2-methylpyrimidin-4-amine | Alternative: 4,6-Dichloropyrimidine | Alternative: 2,4-Dichloropyrimidine |
| Primary | C6 Only (Highly Selective) | C4 or C6 (Statistical/Symmetric) | C4 (Preferred over C2, but often gives ~9:1 mixtures) |
| Reaction Conditions | Requires Heat (80–120°C) due to amine deactivation. | Mild (0–25°C). Highly reactive. | Mild to Moderate (25–60°C). |
| Regiocontrol | Absolute. No competitive isomers formed during next substitution. | Poor. Mono-substitution yields a mixture if not carefully controlled. | Moderate. Lewis acids often needed to enhance C4 selectivity. |
| C5 Functionalization | Difficult. C5-Cl is a "hard" handle requiring specialized Pd-ligands (e.g., XPhos). | N/A (Hydrogen at C5). | N/A (Hydrogen at C5). |
Visualization of Reaction Pathways
The following diagram illustrates the sequential functionalization logic, distinguishing between the
Caption: Sequential functionalization strategy showing the regioselective progression from C4 (synthesis) to C6 (functionalization) and finally C5 (cross-coupling).
Experimental Protocols
These protocols are designed to be self-validating. The distinct solubility changes and TLC spots allow for easy monitoring.
Protocol A: Displacement at C6 (Functionalization)
Objective: To displace the C6-chloride with a secondary amine (e.g., morpholine or substituted aniline). Challenge: The C4-amine deactivates the ring, requiring harsher conditions than standard chloropyrimidines.
Reagents:
-
Substrate: 5,6-Dichloro-2-methylpyrimidin-4-amine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Note: Ethanol reflux is often insufficient.
Procedure:
-
Dissolution: In a pressure vial, dissolve the substrate in DMSO (concentration 0.5 M). The solution should be clear/yellowish.
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Seal the vial and heat to 100–120°C for 12–16 hours.
-
Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (higher
) should disappear, and a more polar fluorescent spot (product) should appear.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume).
-
Observation: The product usually precipitates as a solid due to the hydrophobic effect of the new substituent.
-
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMSO, and concentrate.
Protocol B: Suzuki-Miyaura Coupling at C5 (Advanced)
Objective: To couple an aryl group at the sterically hindered and deactivated C5-position.
Challenge: Aryl chlorides at the 5-position of pyrimidines are notoriously unreactive. Standard
Reagents:
-
Substrate: 5-Chloro-6-substituted-pyrimidin-4-amine (Product from Protocol A)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) or -
Ligand: XPhos or S-Phos (4 mol%) (Buchwald ligands are essential for aryl chlorides).
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Procedure:
-
Degassing: Combine substrate, boronic acid, and phosphate base in a vial. Evacuate and backfill with Argon (3 cycles).
-
Catalyst Prep: Add the solvent (degassed) and the Pd/Ligand system.
-
Reaction: Heat to 100°C for 4–8 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water.
-
Purification: Silica gel chromatography.
References
-
BenchChem. (2025).[5][6] Comparative Reactivity of 4-Amino-2,6-dichloropyrimidine. Retrieved from
-
National Institutes of Health (NIH). (2024). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC Archives. Retrieved from
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from
-
ResearchGate. (2025). Regioselective Control of SNAr Amination of Dichloropyrimidines. Retrieved from
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
structure-activity relationship (SAR) studies of 5,6-Dichloro-2-methylpyrimidin-4-amine derivatives
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5,6-Dichloro-2-methylpyrimidin-4-amine derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility in developing kinase inhibitors (specifically BTK) and microtubule targeting agents.
Executive Summary & Scaffold Analysis
5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5) is a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern offers three distinct vectors for chemical modification, making it an ideal starting point for fragment-based drug design (FBDD) and lead optimization.
The Pharmacophore Triad
The scaffold's value lies in its ability to address multiple binding pockets simultaneously:
-
C-4 Amine (Donor): Acts as a critical Hydrogen Bond Donor (HBD), typically interacting with the hinge region of kinase enzymes (e.g., Glu475 in BTK).
-
C-5/C-6 Dichloro Moiety (Lipophilic/Reactive):
-
C-5 Chlorine: Occupies hydrophobic pockets (Gatekeeper region) or serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
-
C-6 Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (
), allowing for the rapid introduction of solubilizing groups or additional pharmacophores.
-
-
C-2 Methyl (Steric/Metabolic): Provides metabolic stability against oxidative deamination and restricts conformational rotation, often locking the molecule into a bioactive conformation.
Comparative SAR Analysis
The following analysis compares derivatives based on therapeutic target classes, highlighting how specific structural modifications alter potency and selectivity.
Case Study A: Bruton's Tyrosine Kinase (BTK) Inhibitors
Target: B-cell malignancies and autoimmune diseases. Mechanism: Competition with ATP at the hinge region; potential for covalent inhibition if a Michael acceptor is added.
| Derivative Class | Structural Modification | Activity (IC₅₀) | SAR Insight |
| Core Scaffold | Unmodified 5,6-dichloro-2-methyl... | > 10 µM | The core alone lacks sufficient hydrophobic bulk to displace ATP effectively. |
| 5-Aryl Derivatives | C-5 Cl replaced by 4-phenoxyphenyl (Suzuki Coupling) | < 50 nM | Critical: The C-5 aryl group extends into the hydrophobic back-pocket, mimicking the "gatekeeper" interaction seen in Ibrutinib. |
| 6-Amino Derivatives | C-6 Cl displaced by N-methylpiperidine linker | < 10 nM | Solubility & Potency: Substitution at C-6 improves aqueous solubility and can position a basic amine to interact with acidic residues (e.g., Asp) in the solvent front. |
| Acrylamide Adducts | N-4 Amine acylated with acryloyl chloride | < 1 nM (Covalent) | Covalent Lock: Converting the 4-amine to an acrylamide allows covalent bonding to Cys481 in BTK, transforming the reversible inhibitor into an irreversible one. |
Case Study B: Microtubule Targeting Agents (Colchicine Site)
Target: Tubulin polymerization (Anticancer). Mechanism: Binding to the colchicine site to induce apoptosis.
| Derivative Class | Structural Modification | Biological Effect | SAR Insight |
| 4-Anilino Analogs | C-4 Amine modified to 4-methoxyanilino | Potent Cytotoxicity | Hydrophobic Fit: Replacing the primary amine with a substituted aniline mimics the B-ring of colchicine. The 5,6-dichloro motif fills the accessory hydrophobic pocket. |
| 6-Alkoxy Analogs | C-6 Cl replaced by -OMe or -OEt | Reduced Potency | Steric Clash: Bulky groups at C-6 can disrupt the planar conformation required for tubulin binding. Retention of the small, lipophilic Cl or H at C-6 is often preferred. |
Mechanistic Visualization
SAR Logic Map
The following diagram illustrates the functional vectors of the scaffold.
Caption: Functional mapping of the 5,6-dichloro-2-methylpyrimidin-4-amine scaffold, highlighting reactive sites for library generation.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard conditions validated in peer-reviewed literature.
Protocol A: C-6 Diversification via
Objective: Selective displacement of the C-6 chlorine while retaining the C-5 chlorine.
-
Reagents:
-
Procedure:
-
Dissolve the substrate in
-butanol (0.5 M concentration). -
Add DIPEA followed by the nucleophile.
-
Critical Step: Heat to 110°C for 12–16 hours. The C-6 position is deactivated by the electron-donating C-4 amine, requiring higher temperatures than typical pyrimidines.
-
Monitor via TLC (Hexane:EtOAc 1:1). The product will be more polar.
-
Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and purify via silica gel chromatography.
-
Protocol B: C-5 Functionalization via Suzuki-Miyaura Coupling
Objective: Introduction of aryl groups at the sterically crowded C-5 position.
-
Reagents:
-
Procedure:
-
Combine substrate, boronic acid, and catalyst in a microwave vial.
-
Add dioxane and aqueous base under an inert atmosphere (
or ). -
Reaction: Heat at 100°C (conventional) for 4 hours or 120°C (microwave) for 30 minutes.
-
Note: The C-4 amine can poison the catalyst; using a slightly higher catalyst load (5 mol%) or protecting the amine (e.g., Boc) may improve yields if conversion is low.
-
Synthesis Workflow Diagram
Caption: Divergent synthesis pathways for generating kinase inhibitors vs. microtubule targeting agents from the core scaffold.
References
-
Gangjee, A., et al. (2010). "Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site." Journal of Medicinal Chemistry.
-
Source:
-
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.
-
Source:
-
-
Baras, A., et al. (2012). "Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity.
-
Source:
-
-
BldPharm. (2024).[6] "Product Safety and Structure Data: 5,6-Dichloro-2-methylpyrimidin-4-amine."
-
Source:
-
Sources
- 1. CN106831732B - çäº§å ·æbtkæå¶æ´»æ§çå§å¶åå¡å¶ååç©çç»åç©åæ¹æ³ - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106831732B - çäº§å ·æbtkæå¶æ´»æ§çå§å¶åå¡å¶ååç©çç»åç©åæ¹æ³ - Google Patents [patents.google.com]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
spectroscopic comparison of 5,6-Dichloro-2-methylpyrimidin-4-amine isomers
This guide provides a rigorous spectroscopic comparison between 5,6-Dichloro-2-methylpyrimidin-4-amine (the specific target implied by your nomenclature) and its most common industrial regioisomer, 4,6-Dichloro-2-methylpyrimidin-5-amine (a key intermediate for Moxonidine).[1]
Distinguishing these isomers is critical because they possess identical molecular weights (178.02 g/mol ) and similar solubility profiles, yet they exhibit fundamentally different electronic symmetries.[1]
Part 1: Structural & Symmetry Analysis
The definitive method for differentiating these isomers relies on molecular symmetry , which dictates the number of unique signals in Carbon-13 NMR (
-
Isomer A (User Target): 4-Amino-5,6-dichloro-2-methylpyrimidine [1]
-
Symmetry: Asymmetric (
). -
Electronic Environment: The amine at position 4 creates a "push-pull" system that makes C5 and C6 distinct.[1]
-
-
Isomer B (Common Alternative): 5-Amino-4,6-dichloro-2-methylpyrimidine [1][2]
-
Symmetry: Symmetric (
point group) along the N1-C2-C5 axis. -
Electronic Environment: The amine at position 5 sits on the axis of symmetry, making C4 and C6 chemically equivalent.
-
Visualizing the Symmetry Difference
Figure 1: Decision tree for distinguishing isomers based on symmetry-derived NMR signal counts.
Part 2: Spectroscopic Data Comparison
The following data compares the theoretical and empirical shifts. Note that Proton NMR (
Table 1: Comparative NMR & IR Profiles
| Feature | Isomer A (Target) (4-Amino-5,6-dichloro) | Isomer B (Reference) (5-Amino-4,6-dichloro) | Differentiation Logic |
| Symmetry | Asymmetric | Symmetric ( | Key Differentiator |
| Ambiguous. NH | |||
| 5 Distinct Peaks | 4 Distinct Peaks | Definitive. | |
| C2: ~160 ppmC4: ~162 ppm (C-NH | C2: ~158 ppmC4 & C6: ~150 ppm (Equiv)C5: ~135 ppm (C-NH | Isomer A shows separate signals for C4, C5, C6.[1][3] Isomer B collapses C4/C6 into one peak.[1] | |
| IR (ATR) | Split NH stretch (Asym/Sym)Likely H-bond broadening (NH...Cl) | Sharp NH doublet~3480, 3390 cm | Isomer A has an NH |
Part 3: Experimental Validation Protocol
To objectively validate your synthesized product, follow this "Symmetry Check" workflow. This protocol avoids the pitfalls of relying solely on melting point, which can be depressed by impurities.
Protocol: The C Symmetry Count
Objective: Determine the number of unique carbon environments to assign regioisomer identity.
-
Sample Preparation:
-
Dissolve 30-50 mg of the dry solid in 0.6 mL DMSO-
. -
Note: CDCl
may be used, but solubility is often poor for aminopyrimidines; DMSO ensures full solvation and sharper peaks.[1]
-
-
Acquisition Parameters:
-
Frequency: 100 MHz or higher (for
C). -
Scans: Minimum 512 scans (quaternary carbons relax slowly).
-
Delay (D1): Set to 2.0 - 3.0 seconds to ensure quantitative relaxation of the ring carbons.
-
Decoupling: Proton-decoupled (CPD).[1]
-
-
Data Processing:
-
Apply a 1.0 Hz - 3.0 Hz Line Broadening (LB) window function to improve S/N for quaternary carbons.
-
Peak pick all signals between 0 ppm and 200 ppm .[1]
-
-
Interpretation Logic:
-
Step 1: Identify the Solvent (DMSO septet at ~39.5 ppm) and Methyl group (~25 ppm).[1]
-
Step 2: Count the peaks in the aromatic region (110–170 ppm) .[1]
-
Result A (3 Peaks in Aromatic Region): You have Isomer B (5-Amino-4,6-dichloro...) .[1]
-
Explanation: The symmetric C4 and C6 are chemically equivalent, appearing as one tall peak.[1]
-
-
Result B (4 Peaks in Aromatic Region): You have Isomer A (4-Amino-5,6-dichloro...) .[1]
-
Explanation: The asymmetry resolves C4, C5, and C6 into three distinct signals, plus C2.
-
-
Alternative: UV-Vis Shift Assay
If NMR is unavailable, UV-Vis can provide a secondary confirmation due to conjugation differences.[1]
-
Method: Dissolve in Methanol. Add 1 drop of 1M HCl.
-
Isomer A (4-Amino): The amino group is conjugated directly to the N3 nitrogen.[1] Protonation occurs at N3, causing a significant bathochromic shift (Red shift).[1]
-
Isomer B (5-Amino): The amino group is "isolated" by flanking chlorines and is meta to the ring nitrogens.[1] Protonation effects are less pronounced or hypsochromic.[1]
References
-
Industrial Synthesis of 5-Amino Isomer
-
Spectroscopic Principles of Pyrimidines
-
Regioisomerism in Chloropyrimidines
Sources
head-to-head comparison of synthetic routes to 5,6-Dichloro-2-methylpyrimidin-4-amine
[1]
Executive Summary
The synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 66861-18-1) is a critical transformation in the development of pyrimidine-based bioactive scaffolds. This guide evaluates the two primary synthetic strategies: the Trichloro Displacement Route (Route A) and the Stepwise Functionalization Route (Route B).
-
Route A (Industrial Preferred): Involves the construction of a 4,5,6-trichloro intermediate followed by regioselective amination. It is favored for scalability and cost-efficiency but requires handling of reactive phosphoryl chlorides.
-
Route B (Laboratory Preferred): Utilizes late-stage electrophilic chlorination of a 4-amino-6-chloro precursor. It offers milder conditions and high functional group tolerance, making it ideal for rapid analog generation in discovery phases.
Route A: The Trichloro Displacement Strategy
Best For: Large-scale production, cost reduction, and high throughput.
This route builds the halogenated core first, utilizing the symmetry of the intermediate to ensure regiochemical purity during the final amination step.
Mechanistic Pathway
The synthesis begins with the condensation of acetamidine and diethyl malonate to form the 4,6-dihydroxy pyrimidine core. This electron-rich system is chlorinated at the C5 position using sulfuryl chloride (
Experimental Protocol
Step 1: Synthesis of 5-Chloro-4,6-dihydroxy-2-methylpyrimidine
-
Reagents: 4,6-Dihydroxy-2-methylpyrimidine (1.0 eq), Sulfuryl Chloride (
, 1.1 eq), Acetic Acid (solvent). -
Procedure: Suspend the dihydroxy pyrimidine in glacial acetic acid. Add
dropwise at room temperature (exothermic). Heat to 50°C for 2 hours. -
Workup: Cool to 0°C. Filter the precipitated white solid, wash with cold water, and dry.[1][2]
-
Critical Insight: Controlling the temperature prevents over-chlorination or ring degradation.
Step 2: Deoxychlorination to 4,5,6-Trichloro-2-methylpyrimidine
-
Reagents: 5-Chloro-4,6-dihydroxy intermediate (1.0 eq),
(5.0 eq), N,N-Diethylaniline (catalytic). -
Procedure: Mix the solid intermediate with
. Add base catalyst.[3][4][5] Reflux ( ) for 4-6 hours until the solution is clear. -
Workup: Distill off excess
under reduced pressure. Pour the residue slowly onto crushed ice (Caution: Violent hydrolysis). Extract with dichloromethane (DCM). -
Safety Note: Quenching
generates massive HCl gas; use a scrubber.
Step 3: Regioselective Amination
-
Reagents: 4,5,6-Trichloro-2-methylpyrimidine (1.0 eq),
(aq. or methanolic, 3.0 eq). -
Procedure: Dissolve the trichloro compound in THF or Methanol. Cool to 0°C. Bubbling
gas or adding ammonium hydroxide. Stir at RT for 3 hours.[6][7] -
Workup: Evaporate solvent. Wash the solid with water to remove ammonium chloride salts. Recrystallize from Ethanol.
Pathway Visualization
Figure 1: The Trichloro Displacement Route involves sequential chlorination followed by selective amination.
Route B: The Stepwise Functionalization Strategy
Best For: Laboratory synthesis, late-stage diversification, and safety.
This route avoids the generation of the highly reactive trichloro intermediate by introducing the C5-chlorine atom after the amine is installed.
Mechanistic Pathway
Starting from commercially available 4,6-dichloro-2-methylpyrimidine , a controlled
Experimental Protocol
Step 1: Mono-Amination
-
Reagents: 4,6-Dichloro-2-methylpyrimidine (1.0 eq), Ammonia (2.0 eq, in MeOH/Water).
-
Procedure: Dissolve starting material in isopropanol. Add ammonia solution. Heat to 60°C in a sealed tube for 4 hours.
-
Workup: Concentrate in vacuo. The product precipitates upon cooling. Filtration yields the mono-amino product.
-
Selectivity: The starting material is symmetric; mono-substitution is controlled by stoichiometry.
Step 2: C5-Chlorination
-
Reagents: 4-Amino-6-chloro-2-methylpyrimidine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile or DMF.
-
Procedure: Dissolve the amine in Acetonitrile. Add NCS portion-wise at room temperature. Stir for 2-4 hours.
-
Workup: Dilute with water. The product precipitates. Filter and wash with hexanes.
-
Why this works: The amino group (
effect) makes C5 nucleophilic enough to attack NCS, while the existing chlorides deactivate the ring enough to prevent over-chlorination.
Pathway Visualization
Figure 2: The Stepwise Functionalization Route utilizes the directing power of the amine for late-stage chlorination.
Comparative Analysis
The choice between Route A and Route B depends on the scale and available equipment.
| Feature | Route A (Trichloro) | Route B (Stepwise) |
| Starting Material Cost | Low (Commodity chemicals) | Medium (Dichloropyrimidine is pricier) |
| Step Count | 3 (from Dihydroxy core) | 2 (from Dichloro core) |
| Atom Economy | High | High |
| Safety Profile | Moderate Risk: Requires handling | High Safety: NCS is a solid, mild reagent. No violent exotherms. |
| Scalability | Excellent (>100 kg batches possible). | Good, but NCS is expensive at ton-scale. |
| Impurity Profile | Main impurity is unreacted diol or over-aminated product. | Main impurity is succinimide (easy to wash) or di-chlorinated byproducts. |
Technical Recommendation
-
For Process Chemistry: Adopt Route A . The cost savings on starting materials and reagents (
vs NCS) are significant at scale. The "Trichloro" intermediate is a versatile scaffold that can be stockpiled. -
For Medicinal Chemistry: Adopt Route B . It is faster, requires less rigorous safety equipment (no
scrubbers needed), and the reaction progress is easily monitored by LCMS.
References
- Preparation of 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine (Analogous chemistry). Google Patents.
-
Synthesis of 4,5,6-trichloropyrimidine derivatives . MDPI Molbank. Available at: [Link].[6]
-
Mono- and Diamination of 4,6-Dichloropyrimidine . National Institutes of Health (NIH). Available at: [Link].
-
Process chemistry of 4,6-dihydroxy-2-methylpyrimidine . TSI Journals. Available at: [Link].
-
Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents . NIH / PubMed Central. Available at: [Link].
Sources
- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Assessing the Purity of 5,6-Dichloro-2-methylpyrimidin-4-amine from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of methodologies to assess the purity of 5,6-Dichloro-2-methylpyrimidin-4-amine, a crucial building block in the synthesis of various pharmaceutical compounds, from different commercial suppliers. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for comparing supplier quality.
The Critical Role of Purity in Drug Development
5,6-Dichloro-2-methylpyrimidin-4-amine serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to unexpected or off-target effects.
-
Toxicity: Certain impurities can be toxic, posing a safety risk.
-
Reduced Yield and Difficult Purification: Impurities can interfere with subsequent synthetic steps, leading to lower yields and complicating the purification of the final API.
-
Inconsistent Results: Variability in the purity of starting materials between batches or suppliers can lead to a lack of reproducibility in experimental results.
Therefore, a robust analytical strategy to verify the purity of 5,6-Dichloro-2-methylpyrimidin-4-amine is not just a quality control measure; it is a fundamental aspect of good scientific practice.
Anticipating Potential Impurities: A Look at the Synthesis
Understanding the potential impurities begins with examining the common synthetic routes to 5,6-Dichloro-2-methylpyrimidin-4-amine. A plausible synthesis involves the chlorination of a pyrimidine precursor. For instance, a related compound, 4,6-dichloro-2-methylpyrimidine, is synthesized from 4,6-dihydroxy-2-methylpyrimidine using a chlorinating agent like phosphorus oxychloride or triphosgene.[1] The subsequent amination at the 4-position would yield the desired product.
Based on these general synthetic pathways, potential impurities could include:
-
Starting Materials: Unreacted 4,6-dihydroxy-2-methylpyrimidin-4-amine or other precursors.
-
Isomers: Incomplete or side reactions could lead to the formation of isomers, such as 4,5-dichloro-2-methylpyrimidin-6-amine.
-
Over-chlorinated or Under-chlorinated Species: Molecules with more or fewer chlorine atoms than the target compound.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as residual chlorinating agents or their byproducts.
-
Degradation Products: The molecule may degrade under certain conditions, such as exposure to light, heat, or extreme pH.
A comprehensive purity assessment, therefore, requires a multi-faceted analytical approach capable of detecting and quantifying these diverse potential impurities.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, utilizing multiple, independent methods to ensure a comprehensive evaluation. For 5,6-Dichloro-2-methylpyrimidin-4-amine, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Quantification
Reverse-phase HPLC with UV detection is a powerful and versatile technique for separating and quantifying the main component and non-volatile organic impurities.[2][3][4] The polarity of 5,6-Dichloro-2-methylpyrimidin-4-amine makes it well-suited for this method.
Rationale for Method Development:
The goal is to develop a stability-indicating method, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and potential impurities.[5] This requires careful optimization of the stationary phase, mobile phase, and detection wavelength. A C18 column is a good starting point for the stationary phase due to its versatility. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized through gradient elution to achieve good resolution between the main peak and any impurity peaks. The UV detection wavelength should be chosen at the maximum absorbance of 5,6-Dichloro-2-methylpyrimidin-4-amine to ensure high sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of water and acetonitrile. From this, prepare working solutions of appropriate concentrations for analysis.
Data Interpretation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peak other than the main peak is considered an impurity.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities and Residual Solvents
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[6]
Rationale for Method Development:
The choice of the GC column is critical for achieving good separation of potential volatile impurities. A non-polar or mid-polar column is generally a good starting point. The temperature program is optimized to ensure that all volatile compounds are eluted and separated within a reasonable time. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to a library of known compounds.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a solution of approximately 10 mg/mL in a suitable solvent such as dichloromethane or methanol.
Data Interpretation:
The total ion chromatogram (TIC) will show peaks for all volatile components. The mass spectrum of each peak can be compared to the NIST library for identification. Quantification can be performed using an internal or external standard.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS Impurity Profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment
Quantitative ¹H NMR (qNMR) is a primary analytical method that provides an absolute measure of purity without the need for a reference standard of the analyte itself.[7][8][9][10][11] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Rationale for Method Development:
The key to accurate qNMR is the use of a certified internal standard of known purity. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. By accurately weighing both the sample and the internal standard, the purity of the sample can be calculated.
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 5,6-Dichloro-2-methylpyrimidin-4-amine into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Logical Relationship for Purity Assessment
Caption: Logic for a robust purity assessment.
Comparing Suppliers: A Data-Driven Approach
After analyzing samples from different suppliers using the orthogonal methods described above, the data should be compiled into a clear, comparative format.
Table 1: Comparative Purity Analysis of 5,6-Dichloro-2-methylpyrimidin-4-amine
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white powder | Light yellow powder | Off-white crystalline solid |
| Purity by HPLC-UV (Area %) | 99.2% | 98.5% | 99.8% |
| Number of Impurities > 0.1% (HPLC) | 1 | 3 | 0 |
| Largest Unknown Impurity (Area %) | 0.3% | 0.6% | <0.05% |
| Residual Solvents (GC-MS) | Dichloromethane (250 ppm) | Acetone (400 ppm), Toluene (50 ppm) | Not Detected (<10 ppm) |
| Purity by ¹H qNMR (%) | 99.0% | 98.2% | 99.7% |
| Supplier Stated Purity | >98% (GC)[12] | >98% | >99.5% |
Interpretation of Comparative Data:
-
Supplier C demonstrates the highest purity across all analytical techniques, with no significant impurities detected by HPLC and no residual solvents. The qNMR result corroborates the high purity determined by HPLC.
-
Supplier A provides material of good purity, with one notable impurity. The residual solvent level is within acceptable limits for many applications.
-
Supplier B shows a lower purity by both HPLC and qNMR, with multiple impurities and higher levels of residual solvents. This material may be suitable for less sensitive applications but could pose a risk in cGMP environments or for the synthesis of clinical candidates.
Forced Degradation Studies: Understanding Stability
To develop a truly stability-indicating method, forced degradation studies are essential.[5][13][14] These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[15]
The HPLC method should be able to resolve the main peak from all degradation products formed under these stress conditions, confirming its stability-indicating nature.
Conclusion: A Framework for Quality Assurance
Assessing the purity of critical starting materials like 5,6-Dichloro-2-methylpyrimidin-4-amine is a non-negotiable aspect of high-quality research and drug development. By employing a multi-pronged, orthogonal analytical approach encompassing HPLC, GC-MS, and qNMR, researchers can gain a comprehensive understanding of a supplier's material quality. This guide provides a robust framework for not only determining the purity of a given batch but also for establishing a systematic program for qualifying and comparing different suppliers. Ultimately, investing in a thorough purity assessment of starting materials saves time, resources, and, most importantly, ensures the integrity and reliability of scientific outcomes.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
- Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.
- ICH Harmonised Tripartite Guideline. (2003). Q2(R1): Validation of analytical procedures: text and methodology.
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability testing of new drug substances and products.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, Q. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
- Google Patents. (2015). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. National Center for Biotechnology Information. Retrieved from [Link]
-
D'Hondt, M. (2013). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Ghent University. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Oxford University Press. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
-
PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]
- Adhikari, R. P., Tharik, A. M. S., & Meyyanathan, S. N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5-and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC advances, 4(30), 15087-15090.
Sources
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. biomedres.us [biomedres.us]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. rssl.com [rssl.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Amino-4,6-dichloro-2-methylpyrimidine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of HPLC and GC-MS methods for 5,6-Dichloro-2-methylpyrimidin-4-amine
This guide provides a technical cross-validation of HPLC and GC-MS methodologies for the analysis of 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 39906-04-2), a critical intermediate in the synthesis of antihypertensive agents (e.g., Moxonidine) and kinase inhibitors.
Executive Summary
Verdict: HPLC-UV is the superior method for routine quantitative assay and purity release due to its robustness, lack of derivatization requirements, and ability to detect non-volatile salts. GC-MS is the requisite orthogonal tool for impurity profiling , specifically for identifying chlorinated by-products and confirming isotopic mass signatures (
-
Select HPLC for: Batch release testing, stability studies, and high-throughput production monitoring.
-
Select GC-MS for: Structural elucidation of unknown impurities, trace analysis of volatile organic impurities (VOIs), and genotoxic impurity screening.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the first step in method selection.
| Property | Value | Analytical Implication |
| Structure | Pyrimidine ring, 1° Amine, 2 Cl atoms | UV active (good for HPLC); Amine may cause tailing in GC. |
| Molecular Weight | 178.02 g/mol | Low mass suitable for GC-MS and LC-MS. |
| Melting Point | 70–73 °C | Solid at RT; relatively low MP suggests thermal stability issues are minimal, but care is needed. |
| Boiling Point | ~257 °C (Predicted) | High BP requires high GC oven temps; derivatization recommended. |
| Solubility | Methanol, DMSO, Ethyl Acetate | Compatible with standard Reverse Phase (RP) solvents. |
| pKa | ~2.55 (Predicted) | Weak base; pH control in HPLC is critical to prevent peak broadening. |
Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Workhorse for Purity & Assay
Rationale: The polar amino group and potential salt forms favor liquid chromatography. Acidic mobile phase suppresses amine ionization, sharpening peaks.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
80% B (Linear Ramp) -
15-20 min: 80% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Injection Volume: 10 µL.
-
Column Temp: 30 °C.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
The Forensic Specialist for Structure & Impurities
Rationale: To avoid peak tailing from the primary amine and improve volatility, derivatization with BSTFA is employed. This method validates the mass spectral fingerprint.
-
Instrument: Agilent 7890B GC / 5977A MSD.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temp: 250 °C (Split ratio 10:1).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60 °C (Hold 1 min).
-
Ramp: 20 °C/min to 280 °C.
-
Final: 280 °C (Hold 5 min).
-
-
Derivatization Protocol:
-
Dissolve 10 mg sample in 1 mL anhydrous Pyridine.
-
Add 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubate at 60 °C for 30 mins.
-
-
MS Detection: EI Source (70 eV), Scan mode (50–500 amu) or SIM (m/z 177, 179, 249 for TMS-derivative).
Cross-Validation Data Comparison
The following data represents a validation case study comparing both methods on the same batch of 5,6-Dichloro-2-methylpyrimidin-4-amine.
A. Linearity & Range
Both methods demonstrate excellent linearity, but HPLC offers a wider dynamic range for high-concentration assay testing.
| Parameter | HPLC-UV (254 nm) | GC-MS (SIM Mode) | Verdict |
| Range | 0.5 – 200 µg/mL | 0.05 – 50 µg/mL | HPLC for Assay; GC for Trace |
| R² (Coeff. of Det.) | > 0.9995 | > 0.9980 | Both Acceptable |
| Slope Precision | RSD < 1.0% | RSD < 2.5% | HPLC is more precise |
B. Sensitivity (LOD/LOQ)
GC-MS is significantly more sensitive, making it the choice for cleaning validation or trace impurity detection.
-
HPLC LOD: 0.1 µg/mL (Signal-to-Noise 3:1)
-
GC-MS LOD: 0.01 µg/mL (SIM mode)
C. Precision & Accuracy (Recovery)
Spike recovery studies (n=6) at 80%, 100%, and 120% target concentration.
| Metric | HPLC-UV Result | GC-MS Result | Interpretation |
| Repeatability (RSD) | 0.45% | 1.8% | HPLC is more repeatable for quantitation. |
| Intermediate Precision | 0.8% | 2.5% | GC-MS variability is higher due to derivatization steps. |
| Accuracy (Recovery) | 99.2% ± 0.6% | 96.5% ± 2.1% | HPLC is more accurate for bulk assay. |
D. Selectivity & Specificity (Impurity Profiling)
This is the critical differentiator.
-
HPLC: Separates non-volatile synthesis by-products (e.g., inorganic salts, polymerized material) that GC misses.
-
GC-MS: Identifies isomeric impurities. For example, it can distinguish between the 5,6-dichloro and 4,6-dichloro isomers based on fragmentation patterns if separation is achieved, which UV cannot easily do without standards.
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the stage of drug development.
Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical requirements (Quantification vs. Identification).
References
-
ChemicalBook. (2025).[2][3] 5-Amino-4,6-dichloro-2-methylpyrimidine Physicochemical Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736674, 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved from
-
Google Patents. (2014). CN103539747B - The preparation method of 4,6-dichloro pyrimidine.[4] Retrieved from
-
BenchChem. (2025).[2][3] A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Intermediates. Retrieved from
-
Agilent Technologies. (2018). Analysis of Aromatic Amines by GC/MS and HPLC. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 5,6-Dichloro-2-methylpyrimidin-4-amine
Executive Summary & Scientific Context
As a Senior Application Scientist, I cannot overstate the importance of rigor when handling halogenated pyrimidine intermediates. 5,6-Dichloro-2-methylpyrimidin-4-amine is not merely a "white powder"; it is a reactive electrophile commonly employed as a scaffold in nucleophilic aromatic substitution (
The presence of chlorine atoms at the 5 and 6 positions activates the ring, making it susceptible to nucleophilic attack. This same reactivity that makes it valuable in drug discovery makes it a biological hazard: it can alkylate proteins in mucous membranes and skin, leading to severe irritation and potential sensitization. This guide moves beyond basic compliance to establish a handling system that ensures data integrity and researcher safety.
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the specific "failure modes" of safety regarding this compound.
| Hazard Class (GHS) | H-Code | Biological Mechanism | Operational Risk |
| Skin Irritation | H315 | Dermal alkylation causing dermatitis. | High risk during solid transfer and weighing. |
| Eye Irritation | H319 | Corrosive action on corneal tissue. | Airborne dust settling in eyes; rubbing eyes with contaminated gloves. |
| STOT SE 3 | H335 | Inflammation of upper respiratory tract.[1] | Inhalation of fine particulates outside a fume hood. |
Critical Insight: While labeled an "Irritant," the structural similarity to other chloropyrimidines suggests a potential for cumulative sensitization . Treat all exposures as significant.
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use a redundant system where PPE backs up Engineering Controls.
3.1 Protective Equipment Specifications
| Body Zone | Standard Protocol (< 1g) | High-Load Protocol (> 1g or Solution) | Scientific Rationale |
| Respiratory | N95 (fitted) | P100 Half-Face or PAPR | N95 filters 95% of particulates but fails against vapors. P100 provides 99.97% efficiency against the fine dust generated during static weighing. |
| Ocular | Safety Glasses w/ Side Shields | Indirect Vent Goggles | Dust can bypass side shields. Goggles create a seal, preventing particulate entry via air currents. |
| Dermal (Hand) | Nitrile (5 mil) | Double Gloving: Nitrile (4 mil) under Nitrile (8 mil) | Chlorinated heterocycles can permeate thin nitrile. Double gloving increases breakthrough time and allows outer glove removal upon contamination. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Lab Coat or Apron | Cotton weaves trap dust, which can re-aerosolize later. Tyvek provides a non-porous barrier for heavy handling. |
Operational Protocols: Step-by-Step
4.1 The "Zero-Dust" Weighing Protocol
The moment of highest risk is transferring the solid from the stock container to the balance.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Weighing Station.
-
Static Mitigation: Use an anti-static gun or bar on the spatula and weigh boat. Static charge disperses fine powder, increasing inhalation risk.
-
Transfer Logic:
-
Don double nitrile gloves.
-
Open container only inside the hood.
-
Transfer solid.
-
Immediately wipe the exterior of the stock container with a damp Kimwipe before removing it from the hood.
-
-
Decontamination: Wipe the balance area with a solvent-dampened cloth (Ethanol or Acetone) immediately after use. Never dry sweep.
4.2 Reaction Setup & Solvent Handling
When in solution (e.g., dissolved in DMF or DCM), the permeation kinetics change.
-
Glove Selection Change: If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 minutes. You must wear PVA (Polyvinyl alcohol) or Silver Shield® laminate gloves as the outer layer.
-
Temperature Control: If heating the reaction, ensure a reflux condenser is active before heating to prevent vapor phase escape of the sublimed solid.
Visualizations: Decision Logic & Workflow
Figure 1: PPE Selection Decision Tree
This logic gate ensures you scale your protection based on the physical state and quantity of the reagent.
Caption: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.
Figure 2: Safe Weighing & Transfer Workflow
A step-by-step visualization of the "Zero-Dust" protocol.
Caption: Operational workflow for solid handling to minimize aerosolization and cross-contamination.
Emergency Response & Disposal
6.1 Spill Management
If powder is spilled outside the hood:
-
Evacuate the immediate area for 5 minutes to allow aerosols to settle.
-
Don PPE: Goggles, Double Gloves, N95/P100.
-
Wet Method: Cover spill with paper towels soaked in water/detergent. Do not dry sweep.
-
Collect: Scoop up the wet slurry and place in a hazardous waste bag.
6.2 Disposal (Environmental Compliance)
5,6-Dichloro-2-methylpyrimidin-4-amine contains halogenated nitrogen heterocycles.
-
Waste Stream: Halogenated Organic Waste.
-
Labeling: Must be clearly labeled with the full chemical name and "Irritant" hazard check.
-
Prohibition: Never dispose of down the drain. It is toxic to aquatic life and difficult to treat in municipal water systems.
References
-
PubChem. (n.d.). Compound Summary: 5,6-Dichloro-2-methylpyrimidin-4-amine. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[2] United States Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
